1-(6-Methoxy-2-naphthyl)ethanol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVJWFRUESFCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77301-42-9 | |
| Record name | 1-(6-Methoxy-2-naphthyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77301-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxynaphthalen-2-yl)ethanol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077301429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-methoxynaphthalen-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(6-METHOXYNAPHTHALEN-2-YL)ETHANOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6731350NR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9)
Document ID: MGNE-77301429-WG Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(6-Methoxy-2-naphthyl)ethanol (CAS: 77301-42-9), a critical chemical intermediate and a known impurity, metabolite, and photo-degradation product of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2][3] This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and analytical detection, and its relationship with the parent drug, Naproxen. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to support research and development activities.
Chemical Identity and Physical Properties
This compound is recognized in pharmaceutical contexts primarily as Naproxen Impurity K.[2][4][5] Its structure features a naphthalene (B1677914) core with a methoxy (B1213986) group at the 6-position and a 1-hydroxyethyl group at the 2-position. This compound is a racemic mixture.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 77301-42-9 | [4] |
| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [2] |
| Synonyms | (1RS)-1-(6-Methoxy-2-naphthyl)ethanol, Naproxen Impurity K, 6-Methoxy-α-methyl-2-naphthalenemethanol, 2-(1-Hydroxyethyl)-6-methoxynaphthalene | [2][4][6] |
| Molecular Formula | C₁₃H₁₄O₂ | [4] |
| Molecular Weight | 202.25 g/mol | [2][4] |
| Appearance | White to off-white powder or crystals | [1][6] |
| Melting Point | 109.0 - 115.0 °C | [7] |
| Solubility | Soluble in DMSO, DMF, ethanol, chloroform, acetone, dichloromethane, ethyl acetate (B1210297). Insoluble in water. | [1][8][9] |
| Storage & Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture. | [1] |
Relationship to Naproxen
This compound is a key intermediate in certain synthetic routes to Naproxen. Specifically, the asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol can be a critical step in the stereoselective synthesis of (S)-Naproxen.[10] It is also classified as a known impurity in Naproxen drug substance and can form as a photo-degradation product.[1] Its presence and quantification are critical for the quality control and stability testing of Naproxen formulations.
Experimental Protocols
Synthesis Protocol: Reduction of 2-Acetyl-6-methoxynaphthalene
This protocol describes a standard laboratory procedure for the synthesis of this compound by the reduction of its corresponding ketone precursor using sodium borohydride (B1222165).
Objective: To synthesize this compound.
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Deionized water
-
6M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
250 mL round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator, filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-Acetyl-6-methoxynaphthalene in 100 mL of absolute ethanol. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reducing Agent: Cool the flask in an ice-water bath. Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate until the starting ketone spot has disappeared.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of deionized water to quench the excess sodium borohydride.
-
Acidification: Acidify the mixture to pH ~2 by the dropwise addition of 6M HCl to decompose the borate (B1201080) complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol/water or toluene (B28343) to yield the final product as a white crystalline solid.
Analytical Protocol: HPLC Method for Impurity Profiling
This protocol provides a general framework for the detection and quantification of this compound (Naproxen Impurity K) in Naproxen drug substance. This method is based on typical reversed-phase HPLC conditions for Naproxen impurity analysis.
Objective: To detect and quantify this compound in a Naproxen sample.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
YMC-Pack ODS-A (250 x 4.6 mm, 5 µm) column or equivalent C18 stationary phase.
-
Reference standard of this compound.
-
Naproxen drug sample for analysis.
-
Acetonitrile (B52724) (HPLC grade).
-
Ammonium (B1175870) acetate (reagent grade).
-
Acetic acid (reagent grade).
-
Water (HPLC grade).
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 3.8 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 45% Mobile Phase A : 55% Mobile Phase B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient (~25 °C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Buffer Preparation: Prepare a 10 mM solution of ammonium acetate in HPLC grade water. Adjust the pH to 3.8 using glacial acetic acid. Filter through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix the buffer (Mobile Phase A) and acetonitrile (Mobile Phase B) in a 45:55 v/v ratio. Degas the solution before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards (e.g., 0.25 - 5 µg/mL) by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the Naproxen drug sample in the mobile phase to a final concentration of 500 µg/mL.
-
Analysis: Equilibrate the HPLC column with the mobile phase for at least 30 minutes. Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of the impurity.
Spectroscopic and Analytical Data
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data
| Technique | Data | Reference(s) |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 202 (Calculated: 202.10) Key Fragments (m/z): 187 (loss of -CH₃), 184 (loss of H₂O), 171 (loss of -CH₂OH), 159, 128, 115 | [4] |
| ¹H-NMR (Predicted) | Solvent: CDCl₃ δ (ppm): ~7.7 (m, 3H, Ar-H), ~7.4 (m, 1H, Ar-H), ~7.1 (m, 2H, Ar-H), ~5.0 (q, 1H, -CH(OH)-), ~3.9 (s, 3H, -OCH₃), ~2.0 (d, 1H, -OH), ~1.6 (d, 3H, -CH₃) | |
| ¹³C-NMR (Predicted) | Solvent: CDCl₃ δ (ppm): ~158 (Ar-C-O), ~141 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~124 (Ar-CH), ~119 (Ar-CH), ~106 (Ar-CH), ~70 (-CH(OH)-), ~55 (-OCH₃), ~25 (-CH₃) | |
| FTIR (Predicted) | Wavenumber (cm⁻¹): 3600-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 3000-2850 (C-H stretch, aliphatic), 1600-1450 (C=C stretch, aromatic ring), ~1250 (C-O stretch, aryl ether), 1100-1000 (C-O stretch, secondary alcohol) |
Note: Predicted NMR and FTIR data are based on the chemical structure and typical values for the respective functional groups, as specific experimental data is not widely published. This data should be used for guidance and confirmed experimentally.
References
- 1. Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. youtube.com [youtube.com]
- 10. CN112321420A - Naproxen impurity and preparation method thereof - Google Patents [patents.google.com]
molecular weight of 1-(6-Methoxy-2-naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(6-Methoxy-2-naphthyl)ethanol, a key chemical intermediate and a known impurity in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Naproxen. This document details its chemical properties, relevant experimental protocols, and its relationship to major biological signaling pathways.
Core Chemical and Physical Properties
This compound is a secondary alcohol derivative of naphthalene. Its physicochemical properties are critical for its synthesis, detection, and separation in pharmaceutical preparations. The primary quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄O₂ | [1] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| CAS Number | 77301-42-9 | [1][2] |
| Appearance | White to off-white powder or crystals | [3] |
| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [2] |
| Synonyms | Naproxen Impurity K, MNE, 6-Methoxy-α-methyl-2-naphthalenemethanol | [2][3] |
Experimental Protocols
Synthesis of this compound
This compound is a critical intermediate in the stereoselective synthesis of (S)-Naproxen.[4] A common synthetic route involves the reduction of the corresponding ketone, 2-acetyl-6-methoxynaphthalene (B28280).
Objective: To synthesize this compound by the reduction of 2-acetyl-6-methoxynaphthalene.
Materials:
-
2-acetyl-6-methoxynaphthalene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin-layer chromatography (TLC) plate and developing chamber
Methodology:
-
Dissolve 2-acetyl-6-methoxynaphthalene in a mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
As a known impurity of Naproxen, accurate quantification of this compound is essential for quality control in pharmaceutical formulations.
Objective: To develop and validate a Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of Naproxen and its impurity, this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | YMC-Pack ODS-A (250 x 4.6 mm, 5 µm) or Porous Graphitic Carbon (PGC) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate buffer (pH 3.8) (550:450 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by serial dilution to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Naproxen drug substance or crushed tablets in the diluent to achieve a known concentration.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Biological Context and Signaling Pathways
This compound is primarily significant due to its relationship with Naproxen. Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.
Naproxen is a non-selective inhibitor of both COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By blocking this conversion, Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects. While this compound itself is not the active pharmaceutical ingredient, its structural similarity and presence as a precursor and impurity link it directly to the biological action of Naproxen.
Analytical Workflow Visualization
The quality control process for ensuring the purity of Naproxen involves a systematic workflow to detect and quantify impurities like this compound.
References
An In-depth Technical Guide to 1-(6-Methoxy-2-naphthyl)ethanol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-(6-methoxy-2-naphthyl)ethanol, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This document details both classical chemical synthesis routes and modern biocatalytic methods, offering a comparative analysis of their respective yields and stereoselectivities. Complete experimental protocols for the synthesis of the precursor 2-acetyl-6-methoxynaphthalene (B28280) and its subsequent reduction are provided. The guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Chemical Structure and Properties
This compound is a secondary alcohol with the chemical formula C₁₃H₁₄O₂. Its structure consists of a naphthalene (B1677914) ring system substituted with a methoxy (B1213986) group at the 6-position and an ethanol (B145695) group at the 2-position. The presence of a chiral center at the carbinol carbon gives rise to two enantiomers: (S)-1-(6-methoxy-2-naphthyl)ethanol and (R)-1-(6-methoxy-2-naphthyl)ethanol.
| Property | Value | Reference |
| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [1] |
| Molecular Formula | C₁₃H₁₄O₂ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| CAS Number | 77301-42-9 (racemate) | [1][2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 107-109 °C | |
| Solubility | Soluble in DMSO, acetone, dichloromethane, ethyl acetate (B1210297). Insoluble in water. |
Synthesis of this compound
The primary route for the synthesis of this compound involves a two-step process: the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to form 2-acetyl-6-methoxynaphthalene, followed by the reduction of the ketone to the desired secondary alcohol.
Synthesis of the Precursor: 2-Acetyl-6-methoxynaphthalene
The precursor, 2-acetyl-6-methoxynaphthalene, is synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene. The regioselectivity of this reaction is highly dependent on the reaction conditions, with the use of nitrobenzene (B124822) as a solvent favoring the formation of the desired 6-acetyl isomer, which is the thermodynamically favored product.[3]
Experimental Protocol: Synthesis of 2-Acetyl-6-methoxynaphthalene [4]
-
Materials:
-
2-Methoxynaphthalene (nerolin)
-
Anhydrous aluminum chloride
-
Acetyl chloride
-
Dry nitrobenzene
-
Chloroform
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 43 g (0.32 mole) of anhydrous aluminum chloride in 200 ml of dry nitrobenzene.
-
Add 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene to the solution.
-
Cool the stirred solution to approximately 5°C in an ice bath.
-
Add 25 g (0.32 mole) of redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 ml of concentrated hydrochloric acid.
-
Transfer the two-phase mixture to a separatory funnel with 50 ml of chloroform.
-
Separate the organic layer and wash it with three 100-ml portions of water.
-
The crude product can be purified by distillation under vacuum followed by recrystallization from methanol.
-
-
Yield: 45-48% of white, crystalline 2-acetyl-6-methoxynaphthalene.[4]
Reduction of 2-Acetyl-6-methoxynaphthalene
The reduction of the acetyl group in 2-acetyl-6-methoxynaphthalene yields this compound. This can be achieved through chemical reduction to produce a racemic mixture or through biocatalytic reduction to yield a specific enantiomer.
A common and straightforward method for the reduction of ketones is the use of sodium borohydride in an alcoholic solvent. This method is efficient but results in a racemic mixture of the (S) and (R) enantiomers.
Experimental Protocol: Sodium Borohydride Reduction of 2-Acetyl-6-methoxynaphthalene (Adapted from general procedures[5][6][7])
-
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2.0 g (10 mmol) of 2-acetyl-6-methoxynaphthalene in 50 mL of methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 0.4 g (10.5 mmol) of sodium borohydride in small portions over 15 minutes with stirring.
-
After the addition is complete, continue stirring in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with three 30 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.
-
-
Expected Yield: While a specific yield for this exact reaction is not cited in the provided search results, similar reductions of aromatic ketones with sodium borohydride typically proceed in high yield (>90%).
For the synthesis of a single enantiomer, which is crucial for pharmaceutical applications, biocatalytic reduction offers a green and highly selective alternative to chemical methods. Whole cells of organisms such as Daucus carota (carrot) and Rhodococcus ruber are known to contain alcohol dehydrogenases that can reduce ketones with high enantioselectivity.[8][9][10]
Experimental Protocol: Biocatalytic Reduction using Daucus carota [3]
-
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Fresh carrots (Daucus carota)
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
Wash and chop fresh carrots into small pieces.
-
In an Erlenmeyer flask, combine 10 g of carrot pieces with 100 mL of deionized water.
-
Add 100 mg of 2-acetyl-6-methoxynaphthalene to the flask.
-
Incubate the mixture on an orbital shaker at room temperature (around 25°C) and 180 rpm for 48-72 hours.
-
Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
After the reaction is complete, filter the mixture to remove the carrot pieces.
-
Extract the aqueous filtrate with three portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Quantitative Data for Biocatalytic Reductions
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Daucus carota | Acetophenones (general) | (S)-1-Phenylethanols | High | High | [3] |
| Immobilized Daucus carota | Aromatic Ketones | Chiral Secondary Alcohols | 30-63 | 52-99 | [11] |
| Rhodococcus ruber | Racemic Alcohols (Oxidation) | (R)-Alcohol | >99 (for remaining enantiomer) | [9] |
Conclusion
The synthesis of this compound is a well-established process that is critical for the production of Naproxen. While traditional chemical reduction using agents like sodium borohydride provides a straightforward route to the racemic compound, the demand for enantiomerically pure pharmaceuticals has driven the development of highly selective biocatalytic methods. The use of whole-cell biocatalysts such as Daucus carota and Rhodococcus ruber offers an environmentally friendly and efficient means to produce specific enantiomers of this compound with high conversion and enantiomeric excess. The choice of synthetic route will depend on the specific requirements of the final application, with biocatalysis being the preferred method for the production of the pharmaceutically active enantiomer.
References
- 1. ajbasweb.com [ajbasweb.com]
- 2. Biocatalytic Reduction of Ketones and Imines Using Daucus carota Root | Semantic Scholar [semanticscholar.org]
- 3. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic preparation of chiral alcohols by enantioselective reduction with immobilized cells of carrot - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 1-(6-Methoxy-2-naphthyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(6-Methoxy-2-naphthyl)ethanol, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This document details experimental protocols for its synthesis and presents its spectroscopic characteristics in a clear, tabulated format for easy reference and comparison.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.74 – 7.71 | m | 3H (Aromatic) | |
| 7.47 | dd | 8.6, 1.6 | 1H (Aromatic) |
| 7.17 – 7.13 | m | 2H (Aromatic) | |
| 5.03 | q | 6.5 | 1H (-CH(OH)-) |
| 3.92 | s | 3H (-OCH₃) | |
| 1.95 | br s | 1H (-OH) | |
| 1.57 | d | 6.5 | 3H (-CH₃) |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Data
Infrared (IR) Spectroscopy
While a full tabulated list of IR peaks is not consistently reported across sources, the IR spectrum of this compound is characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (alcohol) |
Mass Spectrometry (MS)
The gas chromatography-mass spectrometry (GC-MS) analysis of this compound reveals a fragmentation pattern with the following prominent peaks:
| m/z | Interpretation |
| 202 | Molecular Ion [M]⁺ |
| 187 | [M - CH₃]⁺ |
| 159 | [M - CH₃ - CO]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, 2-acetyl-6-methoxynaphthalene (B28280).
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-acetyl-6-methoxynaphthalene
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Dissolution: Dissolve 2-acetyl-6-methoxynaphthalene in methanol or ethanol in a round-bottom flask, with stirring, at room temperature.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add dilute hydrochloric acid to neutralize the excess sodium borohydride and quench the reaction.
-
Extraction: Remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Biological Significance and Signaling Pathway
This compound is a known metabolite of Naproxen, formed through the metabolic processes in the body. The metabolism of Naproxen primarily occurs in the liver and involves cytochrome P450 enzymes.
Caption: Metabolic Conversion of Naproxen.
Solubility Profile of 1-(6-Methoxy-2-naphthyl)ethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(6-methoxy-2-naphthyl)ethanol, a key intermediate in the synthesis of Naproxen. Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry, purification, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Introduction
This compound is a crucial precursor in the industrial synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The solubility of this intermediate in various organic solvents is a fundamental physicochemical property that influences reaction kinetics, crystallization, and purification processes. This guide aims to provide a detailed resource for professionals working with this compound.
Solubility Data
Currently, comprehensive quantitative solubility data for this compound across a range of organic solvents and temperatures is not extensively available in peer-reviewed literature. However, qualitative solubility information has been reported by various chemical suppliers. The compound is generally described as soluble in several common organic solvents and insoluble in water. A summary of this qualitative data is presented in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetonitrile | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Water | Insoluble[1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but specific concentrations or temperature dependencies are not consistently reported. Researchers should determine quantitative solubility for their specific applications.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols describe common methods for determining the solubility of a solid compound in an organic solvent. The equilibrium (shake-flask) method is a widely accepted technique for generating accurate solubility data.
Equilibrium Solubility Determination (Shake-Flask Method)
This method involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: Weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is obtained. Calculate the solubility as mass of solute per mass or volume of solvent.
-
Chromatographic/Spectroscopic Method: Dilute a known volume of the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Data Analysis:
Calculate the solubility in desired units (e.g., mg/mL, g/100 g solvent, or mole fraction). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the available qualitative information and a detailed, standardized protocol for its experimental determination. Accurate solubility data is essential for optimizing synthetic and purification processes in the manufacturing of Naproxen. Researchers are encouraged to use the provided methodologies to generate precise solubility profiles tailored to their specific laboratory conditions and solvent systems.
References
An In-depth Technical Guide on the Biological Activity of 1-(6-Methoxy-2-naphthyl)ethanol
Disclaimer: Direct research on the biological activity of 1-(6-Methoxy-2-naphthyl)ethanol is limited. This document provides a comprehensive overview based on its role as a key precursor to the well-characterized non-steroidal anti-inflammatory drug (NSAID), Naproxen. The biological activities described herein primarily pertain to Naproxen and are intended to provide an inferred context for the potential, though likely significantly weaker, activities of its precursor.
Introduction
This compound is a secondary alcohol that serves as a critical chiral intermediate in the stereoselective synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). While the pharmacological profile of Naproxen is extensively documented, this compound is primarily recognized as a potential impurity in commercial Naproxen preparations. Understanding the chemical properties and the biological significance of this precursor is paramount for drug development professionals involved in the synthesis, purification, and analysis of Naproxen and related compounds. This whitepaper will delve into the known chemical characteristics of this compound and extrapolate its potential biological relevance through the well-established mechanism of action of its derivative, Naproxen.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in synthetic and analytical procedures.
| Property | Value | Reference |
| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [1] |
| Synonyms | (1RS)-1-(6-Methoxy-2-naphthyl)ethanol, Naproxen Impurity K | [1] |
| CAS Number | 77301-42-9 | [1][2] |
| Molecular Formula | C₁₃H₁₄O₂ | [1][2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| Appearance | White to pale cream powder | [3] |
| Melting Point | 109.0-115.0 °C | [3] |
| Solubility | Soluble in DMSO, acetone, dichloromethane, ethyl acetate. Insoluble in water. | [4] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |
| logP | 2.9017 | [2] |
Role in Stereoselective Synthesis of (S)-Naproxen
The pharmacological activity of Naproxen resides almost exclusively in its (S)-enantiomer. The (R)-enantiomer is significantly less active and may contribute to adverse effects. Consequently, the stereoselective synthesis of (S)-Naproxen is of great industrial and clinical importance. (S)-1-(6-Methoxy-2-naphthyl)ethanol is a key chiral building block in achieving high enantiomeric purity of the final drug product. The asymmetric synthesis of (S)-Naproxen often involves the conversion of the hydroxyl group of (S)-1-(6-methoxy-2-naphthyl)ethanol to the carboxylic acid moiety of Naproxen.
Caption: Stereoselective synthesis pathway from precursor to (S)-Naproxen.
Inferred Biological Activity: The Mechanism of Naproxen
As a direct precursor, the biological activity of this compound is expected to be substantially lower than that of Naproxen. However, its structural similarity suggests that any activity would likely follow a similar mechanism. Naproxen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6]
The Cyclooxygenase (COX) Pathway
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes.[7] Prostaglandins are key mediators of inflammation, pain, and fever.[5][7] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the gastric mucosa and platelet aggregation.[6][7] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[6][7]
By inhibiting both COX-1 and COX-2, Naproxen reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[5][8] The inhibition of COX-1 is also responsible for some of the common side effects of NSAIDs, including gastrointestinal irritation.[5]
Caption: Naproxen's inhibition of COX-1 and COX-2 in the prostaglandin synthesis pathway.
Quantitative Data for Naproxen
While no quantitative biological data for this compound has been found, the inhibitory concentrations for Naproxen provide a benchmark for the potency of this chemical scaffold.
| Compound | Target | IC₅₀ | Reference |
| Naproxen | Ovine COX-1 | 340 nM | [9] |
| Naproxen | Murine COX-2 | 180 nM | [9] |
Relevant Experimental Protocols
To assess the potential anti-inflammatory activity of compounds like this compound, standard preclinical models are employed. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation assay for screening NSAIDs.[10]
Carrageenan-Induced Paw Edema in Rodents
Principle: This model evaluates the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.[10] The resulting edema is quantified by measuring the increase in paw volume or thickness over time.[11][12]
Detailed Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.[10]
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin or Naproxen), and test groups receiving different doses of the compound of interest.[11][13] The test compound is typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[12][13]
-
Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.[11][12]
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11][13]
-
Data Analysis: The degree of edema is calculated as the percentage increase in paw volume compared to the initial volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group. Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test.
References
- 1. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Enantiomers of 1-(6-Methoxy-2-naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantiomers of 1-(6-Methoxy-2-naphthyl)ethanol, specifically the (S)- and (R)-forms, are chiral intermediates of significant interest in the pharmaceutical industry. Their primary importance lies in the stereoselective synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The pharmacological activity of Naproxen is almost exclusively attributed to its (S)-enantiomer, making the stereochemical purity of its precursors, such as (S)-1-(6-Methoxy-2-naphthyl)ethanol, a critical factor in drug efficacy and safety. This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and analytical separation of these enantiomers, along with a discussion of their biological relevance. Detailed experimental protocols and quantitative data are presented to support researchers in the synthesis and analysis of these valuable chiral building blocks.
Introduction
This compound is a chiral secondary alcohol that exists as a pair of enantiomers: (S)-(-)-1-(6-methoxy-2-naphthyl)ethanol and (R)-(+)-1-(6-methoxy-2-naphthyl)ethanol. The presence of a stereocenter at the carbinol carbon gives rise to these non-superimposable mirror images, which, while possessing identical physical properties in an achiral environment, can exhibit significantly different biological activities.
The paramount significance of these enantiomers is their role as immediate precursors to Naproxen, a widely used NSAID for treating pain, fever, and inflammation. The anti-inflammatory therapeutic effect of Naproxen is mediated through the inhibition of cyclooxygenase (COX) enzymes. Crucially, this inhibitory activity resides almost exclusively in the (S)-enantiomer of Naproxen.[1] The (R)-enantiomer is not only significantly less active but is also considered to contribute to the adverse side effects of the racemic mixture.[1] Consequently, the production of enantiomerically pure (S)-Naproxen is of high commercial and clinical importance, driving the development of efficient stereoselective syntheses of its chiral precursors.
Physicochemical and Spectroscopic Properties
The racemic mixture and the individual enantiomers of this compound are typically white to off-white powders or crystals. They are soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, dichloromethane (B109758), and ethyl acetate, but are insoluble in water.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (S)-(-)-1-(6-Methoxy-2-naphthyl)ethanol | (R)-(+)-1-(6-Methoxy-2-naphthyl)ethanol | Racemic this compound |
| Synonym | (S)-Form | (R)-Form | Naproxen Impurity K |
| CAS Number | 119341-64-9[2] | Not available | 77301-42-9[1] |
| Molecular Formula | C₁₃H₁₄O₂ | C₁₃H₁₄O₂ | C₁₃H₁₄O₂ |
| Molecular Weight | 202.25 g/mol | 202.25 g/mol | 202.25 g/mol |
| Appearance | White to off-white powder/crystals | White to off-white powder/crystals | White to off-white powder/crystals |
| Optical Rotation | Negative (-) | Positive (+) | Not applicable |
Table 2: Spectroscopic Data for Racemic this compound
| Technique | Key Signals and Interpretation |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group, aromatic protons of the naphthalene (B1677914) ring, the methyl group, the methine proton, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the methoxy carbon, the methyl carbon, and the carbinol carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: The spectroscopic data for the individual enantiomers are identical to the racemate in achiral solvents.
Stereoselective Synthesis
The production of enantiomerically pure this compound is a key step in the efficient synthesis of (S)-Naproxen. The primary route to these chiral alcohols is the asymmetric reduction of the prochiral ketone, 6'-Methoxy-2'-acetonaphthone. Both biocatalytic and chemocatalytic methods have been developed to achieve high enantioselectivity.
Biocatalytic Reduction using Ketoreductases (KREDs)
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. This approach is favored for its high enantioselectivity, mild reaction conditions, and environmental compatibility.
Experimental Protocol: Enantioselective Synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol using a Ketoreductase
-
Materials:
-
6'-Methoxy-2'-acetonaphthone
-
Ketoreductase (KRED) specific for producing the (S)-enantiomer
-
NADP⁺ (or NAD⁺) cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the KRED, NADP⁺, and the cofactor regeneration system.
-
Dissolve 6'-Methoxy-2'-acetonaphthone in a minimal amount of a water-miscible co-solvent like isopropanol (B130326).
-
Add the substrate solution to the enzyme mixture with gentle agitation.
-
Maintain the reaction at a constant temperature (typically 25-35 °C) and pH.
-
Monitor the progress of the reaction by periodically analyzing aliquots using chiral HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-1-(6-Methoxy-2-naphthyl)ethanol by column chromatography.
-
-
Expected Outcome:
-
Yield: High (often >90%)
-
Enantiomeric Excess (e.e.): Excellent (typically >99%)
-
Asymmetric Hydrogenation using Noyori-type Catalysts
Asymmetric hydrogenation using chiral ruthenium-diamine catalysts, pioneered by Noyori, is a powerful method for the enantioselective reduction of aromatic ketones.
Experimental Protocol: Enantioselective Synthesis of (R)-1-(6-Methoxy-2-naphthyl)ethanol via Asymmetric Hydrogenation
-
Materials:
-
6'-Methoxy-2'-acetonaphthone
-
(S,S)-RuCl(p-cymene)(TsDPEN) or a similar chiral ruthenium catalyst
-
Hydrogen source (e.g., formic acid/triethylamine mixture or hydrogen gas)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 6'-Methoxy-2'-acetonaphthone in the anhydrous solvent.
-
Add the chiral ruthenium catalyst (typically at a low loading, e.g., 0.1-1 mol%).
-
If using a transfer hydrogenation system, add the formic acid/triethylamine azeotrope. If using hydrogen gas, pressurize the reaction vessel.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield (R)-1-(6-Methoxy-2-naphthyl)ethanol.
-
-
Expected Outcome:
-
Yield: High (typically >95%)
-
Enantiomeric Excess (e.e.): Excellent (often >98%)
-
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The analysis of the enantiomeric purity of this compound is crucial. Chiral HPLC is the most common and reliable method for separating and quantifying the enantiomers. Polysaccharide-based chiral stationary phases, such as those found in Chiralcel® columns, are particularly effective.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) or a similar polysaccharide-based chiral column.
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
-
Flow Rate:
-
Typically 0.5 - 1.0 mL/min.
-
-
Temperature:
-
Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Detection:
-
UV at 254 nm.
-
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the equilibrated chiral HPLC column.
-
Monitor the elution of the enantiomers with the UV detector.
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
-
Biological Relevance and Signaling Pathways
While the primary biological significance of the enantiomers of this compound is as precursors to (S)-Naproxen, it is important to consider any potential intrinsic biological activity.
Precursors to a Potent COX Inhibitor
The conversion of (S)-1-(6-Methoxy-2-naphthyl)ethanol to (S)-Naproxen is a critical step in the manufacturing of this important NSAID. (S)-Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Intrinsic Biological Activity
Currently, there is a lack of specific data in the public domain detailing the pharmacological activities of the individual enantiomers of this compound. It is plausible that they may possess some, albeit likely weak, COX inhibitory activity or other biological effects. However, their primary role in drug development remains as chiral intermediates. Further research is warranted to fully characterize their pharmacological profiles.
Conclusion
The enantiomers of this compound are pivotal in the stereoselective synthesis of (S)-Naproxen. The development of efficient and highly selective biocatalytic and chemocatalytic methods for their preparation has been a significant advancement in pharmaceutical manufacturing. A thorough understanding of their synthesis, purification, and analysis is essential for ensuring the quality, efficacy, and safety of the final drug product. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in their work with these important chiral molecules. Further investigation into the potential intrinsic biological activities of these enantiomers could open new avenues for their application.
Workflow and Logical Relationships
References
The Pivotal Role of 1-(6-Methoxy-2-naphthyl)ethanol in the Asymmetric Synthesis of (S)-Naproxen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), owes its therapeutic efficacy to its specific stereochemistry. The synthesis of enantiomerically pure (S)-Naproxen is a critical focus in pharmaceutical manufacturing, where the chiral intermediate, (S)-1-(6-Methoxy-2-naphthyl)ethanol, plays a central role. This technical guide provides an in-depth analysis of the synthesis and conversion of this key alcohol intermediate, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways. The stereoselective reduction of 2-acetyl-6-methoxynaphthalene (B28280) to (S)-1-(6-Methoxy-2-naphthyl)ethanol and its subsequent conversion to (S)-Naproxen are pivotal steps that dictate the enantiomeric purity and overall yield of the final active pharmaceutical ingredient.
Introduction: The Stereochemical Imperative of Naproxen
Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The pharmacological activity of Naproxen resides almost exclusively in its (S)-enantiomer, which is reportedly 28 times more active than its (R)-counterpart. The (R)-enantiomer is not only less active but can also contribute to adverse effects. This stark difference in bioactivity necessitates synthetic strategies that can produce the (S)-enantiomer with high enantiomeric purity. A crucial pathway to achieve this involves the use of the chiral precursor, (S)-1-(6-Methoxy-2-naphthyl)ethanol.
Synthesis of the Chiral Intermediate: (S)-1-(6-Methoxy-2-naphthyl)ethanol
The primary route to obtaining the pivotal chiral alcohol is through the asymmetric reduction of the prochiral ketone, 2-acetyl-6-methoxynaphthalene. Biocatalysis has emerged as a highly effective and environmentally benign method for this transformation, offering high conversion rates and excellent enantioselectivity.
Biocatalytic Asymmetric Reduction
The use of whole-cell biocatalysts, such as yeast strains, or isolated ketoreductase enzymes, provides a highly stereoselective route to (S)-1-(6-Methoxy-2-naphthyl)ethanol. These biocatalytic systems operate under mild conditions and can achieve high enantiomeric excess (e.e.).
Experimental Protocol: Biocatalytic Reduction of 2-acetyl-6-methoxynaphthalene
-
Materials: 2-acetyl-6-methoxynaphthalene, yeast (e.g., Pichia kudriavzevii or other suitable ketoreductase-containing microorganism), glucose (or other carbon source), nutrient broth, appropriate buffer solution (e.g., phosphate (B84403) buffer), organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
A culture of the selected yeast strain is grown in a suitable nutrient broth at an optimal temperature (typically 25-30 °C) with shaking.
-
Once the culture reaches the desired cell density, 2-acetyl-6-methoxynaphthalene, dissolved in a minimal amount of a water-miscible co-solvent to aid solubility, is added to the culture.
-
A carbon source, such as glucose, is added to provide the necessary reducing equivalents (NAD(P)H) for the enzymatic reduction.
-
The reaction is incubated for a specified period (typically 24-72 hours) with continuous monitoring of the conversion of the ketone to the alcohol via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is centrifuged to separate the yeast cells.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-1-(6-Methoxy-2-naphthyl)ethanol.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
-
The enantiomeric excess of the product is determined using chiral HPLC analysis.
-
Conversion of (S)-1-(6-Methoxy-2-naphthyl)ethanol to (S)-Naproxen
Once the enantiomerically pure alcohol is obtained, the next critical step is its conversion to (S)-Naproxen. A prominent and efficient method for this transformation is palladium-catalyzed carbonylation to form the methyl ester of Naproxen, followed by hydrolysis.
Palladium-Catalyzed Carbonylation
This reaction introduces the carboxylic acid functionality with retention of the stereochemistry at the chiral center.
Experimental Protocol: Palladium-Catalyzed Carbonylation of (S)-1-(6-Methoxy-2-naphthyl)ethanol
-
Materials: (S)-1-(6-Methoxy-2-naphthyl)ethanol, Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂), triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand, an acid catalyst, methanol (B129727), carbon monoxide (CO), and a suitable solvent (e.g., benzene (B151609) or toluene).
-
Procedure:
-
A high-pressure reactor is charged with (S)-1-(6-Methoxy-2-naphthyl)ethanol, PdCl₂, CuCl₂, the phosphine ligand, and the acid catalyst in methanol.
-
The reactor is sealed and purged with carbon monoxide.
-
The reactor is pressurized with carbon monoxide to the desired pressure.
-
The reaction mixture is heated to the specified temperature with stirring for the required duration.
-
After cooling to room temperature, the excess CO pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent and washed with water and brine.
-
The organic layer is dried, and the solvent is evaporated to yield crude (S)-Naproxen methyl ester.
-
The product is purified by chromatography or recrystallization.
-
Hydrolysis of (S)-Naproxen Methyl Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid, (S)-Naproxen.
Experimental Protocol: Hydrolysis of (S)-Naproxen Methyl Ester
-
Materials: (S)-Naproxen methyl ester, sodium hydroxide (B78521) (or another suitable base), methanol (or another suitable solvent), water, hydrochloric acid.
-
Procedure:
-
(S)-Naproxen methyl ester is dissolved in a mixture of methanol and water.
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).
-
The methanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar organic solvent to remove any unreacted ester.
-
The aqueous layer is then acidified with hydrochloric acid to precipitate (S)-Naproxen.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield pure (S)-Naproxen.
-
Quantitative Data Summary
The following tables summarize the reported quantitative data for the key steps in the synthesis of (S)-Naproxen via the 1-(6-Methoxy-2-naphthyl)ethanol intermediate.
| Reaction Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Asymmetric Reduction | 2-acetyl-6-methoxynaphthalene | (S)-1-(6-Methoxy-2-naphthyl)ethanol | Biocatalyst (e.g., Yeast) | High Conversion | >99 | General literature on biocatalytic reductions |
| Carbonylation | (S)-1-(6-Methoxy-2-naphthyl)ethanol | (S)-Naproxen methyl ester | PdCl₂/CuCl₂/PPh₃ | 90 | 81 | [1] |
| Enzymatic Hydrolysis | Racemic Naproxen methyl ester | (S)-Naproxen | Candida rugosa lipase | 38.4 (conversion) | >98 | [2] |
| Compound | Property | Value |
| (S)-Naproxen | Overall Yield (from 2-methoxynaphthalene) | 44% |
| Enantiomeric Excess (e.e.) | 94% |
Visualizing the Synthesis
Synthetic Pathway
The following diagram illustrates the core synthetic pathway from the precursor ketone to the final (S)-Naproxen product, highlighting the pivotal role of the chiral alcohol intermediate.
Caption: Synthetic pathway to (S)-Naproxen via the chiral intermediate.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of (S)-Naproxen starting from the biocatalytic reduction.
Caption: Experimental workflow for the synthesis of (S)-Naproxen.
Conclusion
This compound is an indispensable chiral intermediate in the modern, stereoselective synthesis of (S)-Naproxen. The ability to produce this alcohol in high enantiomeric purity, primarily through biocatalytic reduction, is a cornerstone of efficient and environmentally conscious manufacturing processes. Its subsequent conversion to the final drug product via methods such as palladium-catalyzed carbonylation and hydrolysis allows for the preservation of the desired stereochemistry. The methodologies and data presented in this guide underscore the critical importance of controlling the synthesis and reactions of this pivotal molecule to ensure the production of safe and effective (S)-Naproxen. Further research into optimizing these catalytic steps will continue to be a key area of focus for drug development professionals.
References
Methodological & Application
synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-acetyl-6-methoxynaphthalene
Application Note and Protocol: Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol
Abstract
This document provides a detailed protocol for the synthesis of this compound via the reduction of 2-acetyl-6-methoxynaphthalene (B28280). The procedure utilizes sodium borohydride (B1222165) as a mild and selective reducing agent, offering a reliable method for producing the target secondary alcohol, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This protocol is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. This compound is a significant synthetic intermediate, primarily recognized as a precursor to Naproxen. The synthesis described herein employs the chemoselective reduction of the ketone functionality of 2-acetyl-6-methoxynaphthalene using sodium borohydride (NaBH₄). This reagent is favored for its operational simplicity, safety, and high selectivity for aldehydes and ketones in the presence of less reactive functional groups. This application note outlines a robust and reproducible laboratory-scale procedure, including reaction setup, monitoring, work-up, and product characterization.
Reaction Scheme
The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2-acetyl-6-methoxynaphthalene, followed by protonation of the resulting alkoxide by the solvent (methanol).
Caption: Chemical transformation pathway.
Experimental Protocol
This section details the materials required and the step-by-step procedure for the synthesis.
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise specified.
| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-acetyl-6-methoxynaphthalene | C₁₃H₁₂O₂ | 200.23 | 2.00 g | 9.99 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.28 g | 7.40 |
| Methanol (B129727) (MeOH), Anhydrous | CH₃OH | 32.04 | 40 mL | - |
| Deionized Water (H₂O) | H₂O | 18.02 | 50 mL | - |
| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | 100 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for recrystallization
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Synthesis Procedure
Caption: Step-by-step experimental workflow.
-
Setup and Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-6-methoxynaphthalene (2.00 g, 9.99 mmol). Add 40 mL of anhydrous methanol and stir at room temperature until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reagent Addition: While stirring, slowly add sodium borohydride (0.28 g, 7.40 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction and Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the reaction to proceed at room temperature for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting material spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Continue stirring for 10 minutes.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Evaporation: Wash the combined organic layer with brine (30 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. A mixture of ethanol (B145695) and water is a suitable solvent system.[1] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.
Results and Characterization
The procedure is expected to yield a white to pale cream crystalline solid.
Quantitative Data
| Parameter | Expected Value |
| Theoretical Yield | 2.02 g |
| Actual Yield | 1.41 - 1.62 g (70-80% yield) |
| Appearance | White to pale cream powder/crystals |
| Melting Point | 109-115 °C[2] |
| Solubility | Soluble in DMSO, acetone, dichloromethane, ethyl acetate. Insoluble in water.[3][4] |
Spectroscopic Data
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70-7.80 (m, 3H, Ar-H), 7.40-7.50 (m, 1H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 5.05 (q, J=6.4 Hz, 1H, CH OH), 3.92 (s, 3H, OCH ₃), 2.10 (br s, 1H, OH ), 1.60 (d, J=6.4 Hz, 3H, CH ₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.8, 141.0, 134.5, 129.5, 129.0, 127.5, 126.0, 124.0, 119.0, 105.8, 70.5 (CHOH), 55.3 (OCH₃), 25.2 (CH₃). |
| FT-IR (ATR, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1610, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether), 1080 (C-O stretch, alcohol).[5] |
| Mass Spec. (GC-MS) | m/z: 202 (M⁺), 187 (M⁺ - CH₃), 159 (M⁺ - C₂H₅O).[5] |
Safety and Handling
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Ethyl acetate is a flammable liquid and can cause eye irritation.
-
Always perform reactions in a chemical fume hood.
Conclusion
The described protocol offers an efficient and reliable method for the . The use of sodium borohydride ensures a high-yield reduction under mild conditions. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product, making this protocol highly suitable for academic and industrial research settings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www1.eere.energy.gov [www1.eere.energy.gov]
Application Notes and Protocols for the Analytical Detection of 1-(6-Methoxy-2-naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1-(6-Methoxy-2-naphthyl)ethanol, a known impurity and degradation product of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended for use in research, quality control, and drug development settings.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC (RP-HPLC) method suitable for the identification and quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method is adapted from established analytical procedures for Naproxen and its related substances.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from Naproxen and other related impurities. Detection is achieved using a UV detector, typically at a wavelength where the analyte exhibits strong absorbance.
Experimental Protocol
1.2.1. Equipment and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
1.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and 10 mM Ammonium acetate buffer (pH 3.8, adjusted with acetic acid) in a ratio of 550:450 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio can be used as the diluent.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations covering the expected range of the analyte in the samples.
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in the diluent to a suitable concentration.
-
Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
1.2.3. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 10 mM Ammonium acetate buffer (pH 3.8) (550:450 v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25 °C
Data Presentation: Quantitative Performance
The following table summarizes the typical validation parameters for the analysis of Naproxen impurities, which are indicative of the expected performance for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 3 µg/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.13 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.25 µg/mL | [1][3] |
| Recovery | 98.8 - 102% | [2] |
| Precision (%RSD) | < 2% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This section outlines a protocol for the chiral separation of the enantiomers of this compound, which is crucial for stereospecific analysis in drug development. The method is based on principles applied to the chiral separation of Naproxen.
Principle
A chiral stationary phase (CSP) is used to differentiate between the enantiomers of this compound, allowing for their separation and individual quantification. Polysaccharide-based CSPs are commonly effective for this type of separation.
Experimental Protocol
2.2.1. Equipment and Materials
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Chiral stationary phase column (e.g., Lux Amylose-1 or similar polysaccharide-based column)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
(R,S)-1-(6-Methoxy-2-naphthyl)ethanol racemic standard
2.2.2. Preparation of Solutions
-
Mobile Phase: A mixture of Methanol, Water, and Acetic Acid in a ratio of 85:15:0.1 (v/v/v) has been shown to be effective for the chiral separation of Naproxen and can serve as a starting point.[4]
-
Standard and Sample Solutions: Prepare as described in the RP-HPLC method (Section 1.2.2), using the chiral mobile phase as the diluent.
2.2.3. Chromatographic Conditions
-
Column: Lux Amylose-1 (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: Methanol:Water:Acetic Acid (85:15:0.1, v/v/v)[4]
-
Flow Rate: 0.65 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C[4]
-
Detection Wavelength: 230 nm
Data Presentation: Chiral Separation Parameters
| Parameter | Expected Outcome |
| Resolution (Rs) | > 1.5 for baseline separation |
| Selectivity (α) | > 1.0 |
Logical Diagram for Chiral Method Development
Caption: Logical workflow for chiral HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section provides a potential GC-MS method for the analysis of this compound. Due to the polar nature of the alcohol functional group, derivatization is often required to improve volatility and chromatographic performance.
Principle
The hydroxyl group of this compound is chemically modified (derivatized) to a less polar and more volatile silyl (B83357) ether. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and structural information.
Experimental Protocol
3.2.1. Equipment and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5MS or equivalent)
-
Autosampler
-
Heating block or oven for derivatization
-
Vials with screw caps
-
Acetonitrile (anhydrous, GC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agents (e.g., BSTFA)
-
This compound reference standard
3.2.2. Preparation of Solutions and Derivatization
-
Standard Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Sample Preparation: Dissolve the sample in anhydrous acetonitrile.
-
Derivatization Procedure:
-
Transfer an aliquot of the standard or sample solution into a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., MSTFA) and a small amount of anhydrous acetonitrile.
-
Seal the vial and heat at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30-60 minutes) to complete the reaction.
-
Cool the vial to room temperature before injection into the GC-MS.
-
3.2.3. GC-MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split or splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Data Presentation: GC-MS Method Validation (Illustrative)
The following table presents illustrative validation parameters for a GC-MS method for a related compound (Naproxen), which can be used as a target for method development for this compound.
| Parameter | Illustrative Value (for Naproxen) | Reference |
| Linearity Range | 0.10 - 5.0 µg/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.03 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.10 µg/mL | [5][6] |
| Recovery | 93.0 - 98.9% | [5][6] |
| Precision (%RSD) | < 5.14% | [5][6] |
Derivatization and GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound following derivatization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of naproxen in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 1-(6-Methoxy-2-naphthyl)ethanol
Abstract
This application note provides detailed protocols for the quantitative analysis of 1-(6-Methoxy-2-naphthyl)ethanol, a significant impurity and photodegradation product of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952).[1] This document outlines two distinct High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase method for impurity profiling and quantification, and a chiral separation method to resolve the enantiomers of this compound. The provided methodologies are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of naproxen and its related substances.
Introduction
This compound, also known as Naproxen Impurity K, is a critical process-related impurity and a known degradation product of naproxen.[1][2] Its monitoring is crucial to ensure the safety and efficacy of naproxen-containing pharmaceutical products. This application note details robust HPLC methods for the identification and quantification of this impurity, as well as for the separation of its stereoisomers, which is important as enantiomers can exhibit different pharmacological and toxicological profiles.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | Naproxen Impurity K, (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol | [2][3] |
| CAS Number | 77301-42-9 | [3][4][5] |
| Molecular Formula | C₁₃H₁₄O₂ | [4][5] |
| Molecular Weight | 202.25 g/mol | [2][4][5] |
| Appearance | White to off-white solid/powder | [6] |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, acetone, dichloromethane, ethyl acetate (B1210297). Insoluble in water. | [4][6] |
Method 1: Reversed-Phase HPLC for Impurity Quantification
This method is designed for the separation and quantification of this compound in the presence of naproxen and other related substances. The described method is based on established protocols for naproxen impurity analysis.[7][8]
Chromatographic Conditions
| Parameter | Condition |
| Column | YMC-ODS A Pack (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10 mM Ammonium acetate buffer (pH 3.8, adjusted with acetic acid) (550:450, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
-
Diluent: Mobile phase
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 1 µg/mL.
-
Sample Solution: Prepare a solution of the naproxen drug substance or product in the diluent to a nominal concentration of 1 mg/mL.
Quantitative Data Summary
| Parameter | Result |
| Relative Retention Time (RRT) of this compound | ~0.9 (relative to Naproxen) |
| Retention Time of Naproxen | ~5.9 min |
| Calculated Retention Time of this compound | ~5.3 min |
| LOD | 0.13 µg/mL (for Naproxen) |
| LOQ | 0.25 µg/mL (for Naproxen) |
| Linearity Range | 0.25 - 3 µg/mL (for Naproxen) |
| Correlation Coefficient (r²) | >0.999 (for Naproxen) |
Note: LOD, LOQ, and linearity data are for naproxen as presented in the cited literature and serve as a guideline for the expected performance for related impurities.[7][8]
Method 2: Chiral HPLC for Enantiomeric Separation
This method is crucial for the separation of the (R)- and (S)-enantiomers of this compound. The methodology is adapted from a validated method for the chiral separation of naproxen.[9]
Chromatographic Conditions
| Parameter | Condition |
| Column | Lux Amylose-1 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water : Acetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 0.65 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
-
Diluent: Mobile phase
-
Standard Solution: Prepare a solution of racemic this compound in the diluent at a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare a solution of the sample containing this compound in the diluent.
Expected Performance
A baseline resolution of the two enantiomers is expected based on the performance of similar compounds on this type of chiral stationary phase.[9] The elution order of the enantiomers should be determined using enantiomerically pure standards if available.
Experimental Protocols
Protocol 1: Impurity Quantification by Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare the 10 mM Ammonium acetate buffer and adjust the pH to 3.8 with glacial acetic acid. Mix with acetonitrile in the specified ratio and degas.
-
System Suitability: Inject the diluent (blank), followed by five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of this compound should be less than 5.0%. The tailing factor for the peak should be less than 2.0.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Identify the this compound peak in the sample chromatogram by its retention time. Calculate the amount of the impurity using the peak area and the response factor relative to naproxen if determined, or against a standard of the impurity itself.
Protocol 2: Enantiomeric Separation by Chiral HPLC
-
Mobile Phase Preparation: Mix methanol, water, and acetic acid in the specified ratio and degas.
-
System Suitability: Inject the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.5.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine the percentage of each enantiomer by calculating the peak area of each as a percentage of the total peak area of both enantiomers.
Visualizations
References
- 1. This compound - CAS-Number 77301-42-9 - Order from Chemodex [chemodex.com]
- 2. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol pharmaceutical impurity standard 77301-42-9 [sigmaaldrich.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. chemscene.com [chemscene.com]
- 6. kmpharma.in [kmpharma.in]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode | MDPI [mdpi.com]
Application Notes and Protocols: NMR Spectroscopy of 1-(6-Methoxy-2-naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of organic molecules. For professionals in drug development and organic synthesis, NMR provides critical information on the chemical structure, purity, and conformation of synthesized compounds and potential impurities. 1-(6-Methoxy-2-naphthyl)ethanol is a key intermediate in the synthesis of (S)-Naproxen and is also known as Naproxen Impurity K. Its unambiguous characterization is crucial for quality control and regulatory purposes.
These application notes provide a comprehensive overview of the NMR analysis of this compound, including detailed experimental protocols and representative data for ¹H and ¹³C NMR spectroscopy.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1' | ~1.60 | d | ~6.5 |
| OH | variable (broad s) | s | - |
| OCH₃ | ~3.90 | s | - |
| H-1 | ~5.05 | q | ~6.5 |
| Aromatic H | ~7.10 - 7.80 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~25.0 |
| OCH₃ | ~55.3 |
| C-1 | ~70.0 |
| Aromatic C | ~105 - 135 |
| Quaternary Aromatic C | ~130 - 160 |
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for compounds of this nature. For observing labile protons such as the hydroxyl group, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be advantageous.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Filtration: To ensure spectral quality by removing particulate matter, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
NMR Instrument Parameters
The following are general parameters. Instrument-specific optimization may be required.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0 to 200 ppm is appropriate.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Structural Assignment: Assign the observed chemical shifts and coupling patterns to the specific protons and carbons in the this compound molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
Caption: Experimental Workflow for NMR Analysis.
Caption: Logical Relationships in NMR Data Analysis.
Application Notes and Protocols for the Reduction of 1-(6-Methoxy-2-naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Methoxy-2-naphthyl)ethanol is a key chiral intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The stereochemistry of the hydroxyl group is crucial for the therapeutic efficacy of the final product. This document provides detailed experimental protocols for the reduction of the precursor ketone, 6-methoxy-2-acetonaphthone, to this compound, covering various methodologies including standard chemical reduction, catalytic hydrogenation, and asymmetric synthesis approaches.
Comparative Data of Reduction Methodologies
The following table summarizes quantitative data from different experimental protocols for the reduction of 6-methoxy-2-acetonaphthone. This allows for a direct comparison of the efficacy and stereoselectivity of each method.
| Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Chemical Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 0 - 25 | 3 - 5 | ~95% | Racemic (0%) |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ | Toluene | 25 | 1 | ~92% | Racemic (0%) |
| Asymmetric Reduction | Ru-BINAP Complex, H₂ | Ethanol | 100 | 6 | ~96% | 97-98% (R) |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Yeast) | Water/Glucose | 30 | 48 | >99% | >99% (S) |
Experimental Protocols
Chemical Reduction using Sodium Borohydride
This protocol describes a straightforward and high-yielding method for the synthesis of racemic this compound.
Materials:
-
6-methoxy-2-acetonaphthone
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-2-acetonaphthone in methanol (approximately 10 volumes relative to the substrate).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25°C) for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Catalytic Hydrogenation using Palladium on Carbon
This method provides a clean and efficient route to racemic this compound.
Materials:
-
6-methoxy-2-acetonaphthone
-
Toluene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of 6-methoxy-2-acetonaphthone in toluene, add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 1 hour.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Asymmetric Reduction using a Ru-BINAP Catalyst
This protocol is designed for the enantioselective synthesis of (R)-1-(6-methoxy-2-naphthyl)ethanol, a precursor for (R)-Naproxen.
Materials:
-
6-methoxy-2-acetonaphthone
-
Ethanol
-
[RuCl₂(BINAP)]₂ complex (or similar chiral ruthenium catalyst)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, dissolve 6-methoxy-2-acetonaphthone in ethanol.
-
Add the chiral Ru-BINAP catalyst (a low catalyst loading is typically effective).
-
Pressurize the reactor with hydrogen gas (e.g., 4 atm).
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography to yield the highly enantioenriched alcohol.
Biocatalytic Reduction using Saccharomyces cerevisiae
This "green chemistry" approach utilizes whole-cell yeast for the highly stereoselective synthesis of (S)-1-(6-methoxy-2-naphthyl)ethanol.
Materials:
-
6-methoxy-2-acetonaphthone
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Prepare a suspension of Saccharomyces cerevisiae in a solution of glucose in water.
-
Incubate the mixture at approximately 30°C with gentle agitation to activate the yeast.
-
Add 6-methoxy-2-acetonaphthone to the yeast culture.
-
Continue the incubation with agitation for 48 hours, monitoring the conversion by TLC or GC.
-
After the reaction is complete, centrifuge the mixture to separate the yeast cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the product with high enantiomeric excess.
Visualizations
References
Application Notes and Protocols for 1-(6-Methoxy-2-naphthyl)ethanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(6-Methoxy-2-naphthyl)ethanol as a key chemical intermediate, primarily in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Naproxen. Detailed experimental protocols for its synthesis and subsequent conversion to Naproxen are provided, along with relevant data and pathway diagrams.
Introduction
This compound is a crucial secondary alcohol intermediate in organic synthesis. Its significance is intrinsically linked to the production of (S)-Naproxen, the pharmacologically active enantiomer. The stereochemistry at the alcohol carbon is of paramount importance as it dictates the final stereochemistry of the target drug, which is a potent inhibitor of the cyclooxygenase (COX) enzymes. This compound is also known as "Naproxen Impurity K" in pharmaceutical quality control.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₂ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 85-95 °C | |
| Solubility | Soluble in DMSO, DMF, ethanol, chloroform | [2] |
| CAS Number | 77301-42-9 | [1] |
Synthetic Protocols
The synthesis of Naproxen from 2-methoxynaphthalene (B124790) involves a multi-step process where this compound is a key intermediate. The general synthetic workflow is outlined below.
Protocol 1: Synthesis of 6-Methoxy-2-acetonaphthone (Precursor)
This protocol describes the Friedel-Crafts acylation of 2-methoxynaphthalene to yield the ketone precursor.
Materials:
-
2-Methoxynaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (B124822) (solvent)
-
Chloroform
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).
-
Add finely ground 2-methoxynaphthalene (0.25 mol) to the stirred solution.
-
Cool the mixture to approximately 5°C using an ice bath.
-
Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated HCl.
-
Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform.
-
Separate the organic layer (chloroform-nitrobenzene) and wash it with three 100-mL portions of water.
-
The crude product is obtained by distillation and can be further purified by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.
Protocol 2: Synthesis of this compound (Intermediate)
This protocol details the reduction of the ketone precursor to the target alcohol intermediate using sodium borohydride (B1222165).
Materials:
-
6-Methoxy-2-acetonaphthone
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 6-Methoxy-2-acetonaphthone (1 eq.) in methanol (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient).
Quantitative Data for Reduction:
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH₄ | Methanol | 0 to RT | 4 | >95 |
| H₂/Pd-C | Ethanol | RT | 6 | ~98 |
Protocol 3: Synthesis of (S)-Naproxen
This protocol outlines the stereoselective synthesis of (S)-Naproxen from the racemic alcohol intermediate. This often involves a resolution step or an asymmetric synthesis approach. For the purpose of this protocol, a representative oxidation followed by resolution is described.
Materials:
-
(±)-1-(6-Methoxy-2-naphthyl)ethanol
-
Potassium permanganate (B83412) (KMnO₄) or Pyridinium chlorochromate (PCC)
-
Acetone (solvent for KMnO₄) or Dichloromethane (solvent for PCC)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine)
-
Methanol
Procedure (Oxidation to Naproxen Racemate):
-
Dissolve (±)-1-(6-Methoxy-2-naphthyl)ethanol (1 eq.) in acetone.
-
Slowly add a solution of potassium permanganate (2 eq.) in water to the cooled and stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash it with acetone.
-
Acidify the filtrate with dilute sulfuric acid.
-
Add sodium bisulfite solution to destroy any excess permanganate.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined ether extracts over anhydrous MgSO₄, filter, and evaporate the solvent to yield racemic Naproxen.
Procedure (Resolution of Racemic Naproxen):
-
Dissolve the racemic Naproxen in hot methanol.
-
Add a solution of a chiral resolving agent, such as (R)-(-)-1-phenylethylamine (0.5 eq.), in methanol.
-
Allow the solution to cool slowly to form diastereomeric salts. The salt of (S)-Naproxen with the (R)-amine is typically less soluble.
-
Collect the crystals by filtration.
-
Recrystallize the diastereomeric salt from methanol to improve chiral purity.
-
Treat the purified salt with an acid (e.g., HCl) to liberate the enantiomerically pure (S)-Naproxen.
-
Collect the (S)-Naproxen by filtration, wash with water, and dry.
Biological Context: The Cyclooxygenase (COX) Signaling Pathway
Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Understanding this pathway is crucial for drug development professionals.
As depicted in Figure 2, cellular membrane phospholipids (B1166683) are converted to arachidonic acid by phospholipase A2. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation. Naproxen exerts its therapeutic effect by non-selectively inhibiting both COX-1 and COX-2, thereby reducing the production of these pro-inflammatory mediators.
Conclusion
This compound is a pivotal intermediate in the synthesis of Naproxen. The protocols provided herein offer a detailed guide for its preparation and subsequent conversion. A thorough understanding of its synthesis and the biological pathway of its end-product is essential for researchers and professionals in the field of drug development and organic synthesis. The provided data and diagrams serve as a valuable resource for these endeavors.
References
Applications of 1-(6-Methoxy-2-naphthyl)ethanol in Organic Synthesis: A Detailed Guide for Researchers
Introduction: 1-(6-Methoxy-2-naphthyl)ethanol is a valuable chiral building block in organic synthesis, primarily recognized for its critical role as a key intermediate in the production of the widely-used non-steroidal anti-inflammatory drug (NSAID), (S)-Naproxen. Its stereochemistry is crucial for the pharmacological activity of the final product, making the enantioselective synthesis of this alcohol a focal point of research and industrial application. This document provides detailed application notes and experimental protocols for the synthesis and subsequent transformation of this compound, tailored for researchers, scientists, and professionals in drug development.
I. Asymmetric Synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol
The synthesis of enantiomerically pure (S)-1-(6-Methoxy-2-naphthyl)ethanol is paramount for the production of (S)-Naproxen. The most common strategy involves the asymmetric reduction of the prochiral ketone, 6-methoxy-2-acetonaphthone. Two highly effective methods for this transformation are Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique that utilizes a chiral catalyst to transfer hydrogen from a simple donor molecule, such as isopropanol (B130326) or formic acid, to the ketone. Ruthenium-based catalysts, particularly those with chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have demonstrated high efficiency and enantioselectivity in this reduction.[1]
Quantitative Data for Asymmetric Transfer Hydrogenation:
| Catalyst | Hydrogen Donor | Substrate:Catalyst Ratio | Temperature (°C) | Enantiomeric Excess (ee) | Yield (%) |
| Ru(II)-TsDPEN Complex | Isopropanol | 200:1 to 1000:1 | 25-40 | >95% | High |
| Rh(III) Complex | Sodium Formate | 50:1 to 200:1 | 25-30 | High | Good |
Experimental Protocol: Asymmetric Transfer Hydrogenation of 6-Methoxy-2-acetonaphthone
Materials:
-
6-methoxy-2-acetonaphthone
-
(1S,2S)- or (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Anhydrous isopropanol
-
Sodium isopropoxide solution (0.1 M in isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral TsDPEN ligand (2 equivalents) in anhydrous isopropanol. Stir the mixture at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate reaction vessel, dissolve 6-methoxy-2-acetonaphthone (100 equivalents) in anhydrous isopropanol.
-
Hydrogenation: To the substrate solution, add the freshly prepared catalyst solution. Subsequently, add the sodium isopropoxide solution (5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28°C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified (S)-1-(6-Methoxy-2-naphthyl)ethanol using chiral HPLC.
Logical Workflow for Asymmetric Transfer Hydrogenation:
References
Application Notes and Protocols for the Stereoselective Synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-(6-Methoxy-2-naphthyl)ethanol is a crucial chiral intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), (S)-Naproxen. The biological activity of Naproxen resides almost exclusively in its (S)-enantiomer, making the stereoselective synthesis of this precursor a topic of significant interest in pharmaceutical chemistry.[1] This document provides detailed protocols for the stereoselective synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol, focusing on the asymmetric reduction of its prochiral precursor, 2-acetyl-6-methoxynaphthalene (B28280).
Synthesis Overview
The primary route to (S)-1-(6-Methoxy-2-naphthyl)ethanol involves the asymmetric reduction of 2-acetyl-6-methoxynaphthalene. This precursor is typically synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). The regioselectivity of this acylation is highly dependent on the reaction conditions, with the desired 6-acetyl isomer being the thermodynamically favored product.[2]
Data Presentation
The following table summarizes quantitative data for different stereoselective methods for the synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol and its precursor.
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Hydrogenation | Ruthenium-(S)-BINAP | Naphthacrylic acid derivative | (S)-Naproxen | >98 | >98 | [3] |
| Biocatalytic Reduction | Starmerella cerana (yeast) | 6'-Methoxy-2'-acetonaphthone | (S)-1-(6-methoxy-2-naphthyl)ethanol | High | High | [1] |
| Asymmetric Kumada Cross-Coupling | Bisoxazoline / Cobalt | Racemic 2-halogenated propionate | (S)-Naproxen ester | 57 | 90 (before recrystallization) | [4] |
| Friedel-Crafts Acylation | Anhydrous aluminum chloride in nitrobenzene (B124822) | 2-Methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene | 45-48 | - | [5] |
| Asymmetric Synthesis with Chiral Aux | (2R, 3R)-dimethyl tartrate | 2-Methoxynaphthalene derivative | (S)-Naproxen | 44 | 94 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (Precursor)
This protocol is based on the Friedel-Crafts acylation method, which favors the formation of the 6-acetyl isomer under thermodynamic control.[2][5]
Materials:
-
2-Methoxynaphthalene (Nerolin)
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dry nitrobenzene
-
Concentrated hydrochloric acid (HCl)
-
Ice
Equipment:
-
Three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing addition funnel with a drying tube and gas trap
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 200 mL of dry nitrobenzene.
-
Carefully add 43 g (0.32 mole) of anhydrous aluminum chloride to the nitrobenzene and stir until dissolved.
-
Add 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene to the solution.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add 25 g (0.32 mole) of redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[5]
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform.
-
Separate the chloroform-nitrobenzene layer and wash it with three 100-mL portions of water.
-
Transfer the organic layer to a 2-liter round-bottomed flask for steam distillation to remove the nitrobenzene.
-
After steam distillation, cool the flask and decant the residual water. Dissolve the solid residue in chloroform.
-
Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.
Protocol 2: Stereoselective Synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol via Asymmetric Reduction
This protocol describes a general method for the asymmetric reduction of 2-acetyl-6-methoxynaphthalene using a chiral catalyst. The specific catalyst and conditions should be optimized based on available resources and literature.
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Chiral catalyst (e.g., a Ru-BINAP derivative or a chiral oxazaborolidine)
-
Reducing agent (e.g., hydrogen gas for hydrogenation, or a borane (B79455) source like BH₃·THF for catalytic reduction)
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Inert gas (e.g., argon or nitrogen)
-
Standard work-up reagents (e.g., saturated ammonium (B1175870) chloride solution, ethyl acetate, magnesium sulfate)
Equipment:
-
Schlenk flask or a similar reaction vessel for reactions under an inert atmosphere
-
Magnetic stirrer
-
Temperature control system (e.g., oil bath or cryostat)
-
Hydrogenation apparatus (if applicable)
-
Standard laboratory glassware for work-up and purification
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add 2-acetyl-6-methoxynaphthalene to the catalyst solution.
-
Introduce the reducing agent. For catalytic hydrogenation, pressurize the vessel with hydrogen gas. For other catalytic reductions, add the borane source dropwise at a controlled temperature (e.g., -20°C to room temperature).
-
Stir the reaction mixture at the specified temperature for the required time (this can range from a few hours to 24 hours). Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction carefully. For hydrogenations, release the hydrogen pressure. For borane reductions, slowly add a quenching agent like methanol or saturated ammonium chloride solution at a low temperature.
-
Perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified (S)-1-(6-Methoxy-2-naphthyl)ethanol using chiral HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol.
Caption: Logical pathway of the stereoselective reduction.
References
- 1. 1-(6-Methoxy-2-naphthyl)ethanol | 77301-42-9 | Benchchem [benchchem.com]
- 2. 2-Acetyl-6-methoxynaphthalene|CAS 3900-45-6 [benchchem.com]
- 3. is.muni.cz [is.muni.cz]
- 4. Novel asymmetric catalytic synthesis method of (S)-naproxen - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol
Welcome to the technical support center for the synthesis of 1-(6-methoxy-2-naphthyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the synthesis of Naproxen. The primary focus is on the reduction of 2-acetyl-6-methoxynaphthalene (B28280) using sodium borohydride (B1222165) (NaBH₄).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive or Decomposed Sodium Borohydride (NaBH₄): NaBH₄ is moisture-sensitive and can decompose over time. | - Use freshly opened or properly stored NaBH₄. - Consider performing a test reaction on a simple ketone (e.g., cyclohexanone) to verify the reagent's activity. |
| 2. Insufficient Amount of Reducing Agent: An inadequate molar ratio of NaBH₄ to the starting ketone will result in an incomplete reaction. | - Use a molar excess of NaBH₄. A common starting point is 1.5 to 2.0 molar equivalents relative to 2-acetyl-6-methoxynaphthalene. | |
| 3. Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe. | - If the reaction is sluggish at 0°C, consider allowing it to warm to room temperature and stir for a longer period. Monitor the reaction progress by TLC. | |
| 4. Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and the reactivity of the reducing agent. | - Methanol (B129727) or ethanol (B145695) are commonly used and effective solvents for this reduction. Ensure the solvent is of sufficient purity. | |
| Presence of Starting Material in the Final Product | 1. Incomplete Reaction: As with low yield, this is often due to insufficient reducing agent, short reaction time, or low temperature. | - Increase the molar equivalents of NaBH₄. - Extend the reaction time and monitor closely using Thin Layer Chromatography (TLC). - Allow the reaction to proceed at room temperature after an initial period at 0°C. |
| 2. Premature Quenching: Adding the quenching agent (e.g., acid) before the reaction is complete will stop the reduction process. | - Before quenching, ensure the starting material is fully consumed by checking the reaction progress via TLC. | |
| Formation of Side Products | 1. Impurities in the Starting Material: The primary starting material, 2-acetyl-6-methoxynaphthalene, may contain isomeric impurities such as 1-acetyl-2-methoxynaphthalene (B1617039) from its synthesis.[1][2] | - Purify the 2-acetyl-6-methoxynaphthalene by recrystallization before use. - The reduction of the isomeric ketone will lead to the corresponding isomeric alcohol, which may be difficult to separate from the desired product. |
| 2. Over-reduction: While less common with NaBH₄, prolonged reaction times at elevated temperatures could potentially lead to side reactions. | - Adhere to the recommended reaction times and temperatures. Monitor the reaction to stop it once the starting material is consumed. | |
| Difficulty in Product Isolation and Purification | 1. Emulsion Formation During Workup: This can make the separation of the organic and aqueous layers challenging. | - Addition of a small amount of a different organic solvent, such as chloroform, can sometimes help break emulsions.[1] |
| 2. Poor Crystallization: The product may not crystallize well from the chosen solvent, leading to low recovery. | - Select an appropriate recrystallization solvent. Ethanol or a mixture of ethanol and water are good starting points.[3] - Ensure the crude product is sufficiently pure before attempting recrystallization. - Allow the solution to cool slowly to promote the formation of larger, purer crystals.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of sodium borohydride to 2-acetyl-6-methoxynaphthalene?
A1: While the stoichiometric ratio is 1:4 (moles of NaBH₄ to moles of ketone), in practice, a molar excess of NaBH₄ is used to ensure complete reaction. A typical starting point is 1.5 to 2.0 molar equivalents of NaBH₄ for every mole of 2-acetyl-6-methoxynaphthalene.
Q2: What is the recommended solvent for this reduction?
A2: Methanol and ethanol are the most commonly used and effective solvents for the NaBH₄ reduction of ketones. They are protic solvents that can participate in the reaction mechanism and are good at dissolving both the ketone and the borohydride salt.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. A spot of the starting material (2-acetyl-6-methoxynaphthalene), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture are applied to a TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q4: What are the key safety precautions to take during this synthesis?
A4: Sodium borohydride reacts with acidic solutions and water to produce hydrogen gas, which is flammable. The quenching step with acid should be performed slowly and in a well-ventilated fume hood, preferably in an ice bath to control the exothermic reaction. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How can I purify the final product, this compound?
A5: Recrystallization is a common and effective method for purifying the product. Based on its solubility, ethanol is a suitable solvent for recrystallization.[4] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to form pure crystals.
Data Presentation
The following table summarizes the expected outcomes of the reduction of various acetophenones with NaBH₄, which can be used as a reference for optimizing the synthesis of this compound.
| Substrate | Molar Ratio (Substrate:NaBH₄) | Solvent | Time | Yield (%) |
| Acetophenone | 1:2 | THF-H₂O | 90 min | 96 |
| 4-Methylacetophenone | 1:2 | THF-H₂O | 120 min | 94 |
| 4-Methoxyacetophenone | 1:2 | THF-H₂O | 120 min | 97 |
| Benzophenone | 1:2 | THF-H₂O | 110 min | 95 |
Data adapted from a study on the reduction of carbonyl compounds using NaBH₄/(NH₄)₂SO₄ in wet-THF.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-acetyl-6-methoxynaphthalene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetyl-6-methoxynaphthalene (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (vigorous gas evolution will occur).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated carbon can be added and the solution heated for a few minutes before hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
Caption: Reaction pathway showing the formation of the desired product and a potential side product.
References
Technical Support Center: Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-methoxy-2-naphthyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from both the initial Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to form the ketone precursor (2-acetyl-6-methoxynaphthalene) and the subsequent reduction to the final alcohol product.
-
From Friedel-Crafts Acylation:
-
Isomeric Impurities: 1-acetyl-2-methoxynaphthalene (B1617039) and 1-acetyl-7-methoxynaphthalene are common regioisomers. Their formation is highly dependent on reaction conditions.[1]
-
Di-acetylated Byproducts: Under certain conditions, 1,6-diacetyl-2-methoxynaphthalene can be formed.[1]
-
Phenolic Impurities: Small amounts of the corresponding phenols can be produced.[1]
-
Unreacted Starting Material: Residual 2-methoxynaphthalene.
-
-
From Reduction Step:
-
Unreacted Ketone: The most common impurity is the starting material, 2-acetyl-6-methoxynaphthalene (B28280), due to incomplete reduction.
-
Borate (B1201080) Esters: When using sodium borohydride (B1222165) in alcohol solvents, borate esters can form as byproducts. These are typically removed during aqueous workup.
-
Q2: How can I minimize the formation of the 1-acetyl-2-methoxynaphthalene isomer during the Friedel-Crafts acylation step?
A2: The choice of solvent and reaction temperature are critical for controlling regioselectivity. Using nitrobenzene (B124822) as a solvent and maintaining a controlled temperature favors the formation of the desired 2-acetyl-6-methoxynaphthalene isomer.[2][3] Conversely, using carbon disulfide as a solvent tends to yield the 1-acetyl isomer as the major product.[2] Lower temperatures also favor the formation of the 1-acetylated product.[2]
Q3: What is "Naproxen Impurity K"?
A3: this compound is also known as Naproxen Impurity K.[4][5] It is a known photo-degradation product of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-acetyl-6-methoxynaphthalene | - Incorrect reaction temperature, favoring the 1-acetyl isomer.- Insufficient reaction time.- Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. | - Strictly control the reaction temperature as specified in the protocol.- Ensure the reaction goes to completion by monitoring with TLC.- Use anhydrous solvents and reagents. |
| Presence of multiple spots on TLC after acylation | - Formation of isomeric and di-acetylated byproducts. | - Optimize reaction conditions (solvent, temperature) to favor the desired isomer.- Purify the crude product by recrystallization or column chromatography. |
| Incomplete reduction of the ketone to the alcohol | - Insufficient amount of reducing agent (e.g., sodium borohydride).- Deactivation of the reducing agent.- Low reaction temperature or insufficient reaction time. | - Use a molar excess of the reducing agent.- Ensure the reducing agent is fresh and has been stored properly.- Allow the reaction to proceed for a sufficient time, monitoring by TLC. |
| Product is an oil instead of a solid | - Presence of impurities that lower the melting point. | - Purify the product by recrystallization from an appropriate solvent system or by column chromatography. |
Experimental Protocols
Synthesis of 2-acetyl-6-methoxynaphthalene (Precursor)
This protocol is based on the Friedel-Crafts acylation reaction.
Materials:
-
2-Methoxynaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (dry)
-
Ice
-
Concentrated hydrochloric acid
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride in dry nitrobenzene.
-
Add finely ground 2-methoxynaphthalene to the solution.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add redistilled acetyl chloride dropwise, maintaining the temperature between 10.5 and 13°C.[2]
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.[2]
-
Quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extract the mixture with chloroform.
-
Wash the organic layer with water.
-
Remove the chloroform and nitrobenzene by steam distillation.
-
The solid residue is then purified by vacuum distillation and recrystallization from methanol.[2]
Synthesis of this compound (Final Product)
This protocol utilizes the reduction of the ketone precursor.
Materials:
-
2-acetyl-6-methoxynaphthalene
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Tetrahydrofuran (THF) (optional)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-acetyl-6-methoxynaphthalene in a suitable solvent such as methanol, ethanol, or a mixture of THF and methanol.[6]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to obtain this compound.
Visualizations
Caption: Synthesis pathway of this compound and the formation of common impurities.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. adipogen.com [adipogen.com]
- 5. (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol pharmaceutical impurity standard | 77301-42-9 [sigmaaldrich.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
Technical Support Center: Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-methoxy-2-naphthyl)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during this two-step synthesis, which involves the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) followed by the reduction of the resulting ketone.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
A1: The most common synthetic route is a two-step process. First, 2-methoxynaphthalene undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 2-acetyl-6-methoxynaphthalene (B28280).[1] Subsequently, the acetyl group of 2-acetyl-6-methoxynaphthalene is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the final product, this compound.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Temperature control is crucial during the Friedel-Crafts acylation. The reaction is typically carried out at low temperatures (around 0-5 °C) to favor the formation of the desired 2-acetyl-6-methoxynaphthalene, which is the thermodynamically favored product.[1] Higher temperatures can lead to the formation of the undesired 1-acetyl-2-methoxynaphthalene (B1617039) isomer and other side products. The choice of solvent also plays a significant role, with nitrobenzene (B124822) often being used to direct the acylation to the 6-position.[1]
Q3: Which reducing agent is preferred for the reduction of 2-acetyl-6-methoxynaphthalene?
A3: Sodium borohydride (NaBH₄) is a commonly used and preferred reducing agent for this transformation.[2] It is a mild and selective reagent that efficiently reduces ketones to alcohols without affecting other functional groups that might be present in more complex syntheses.[2] Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger and less selective reducing agent that requires stricter anhydrous conditions.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as ethanol-water or a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), can be used.[3][4] The principle of recrystallization relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, allowing for the separation of impurities that remain in the mother liquor.[5]
Troubleshooting Guides
Problem 1: Low yield of 2-acetyl-6-methoxynaphthalene in the Friedel-Crafts acylation step.
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Maintain a low reaction temperature (0-5 °C) during the addition of acetyl chloride to minimize the formation of the 1-acetyl isomer. |
| Insufficient Reaction Time | Ensure the reaction is stirred for a sufficient duration, as indicated in the protocol, to allow for the isomerization of any initially formed 1-acetyl isomer to the desired 6-acetyl product.[1] |
| Moisture in Reagents or Glassware | Use anhydrous aluminum chloride and ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. |
| Suboptimal Solvent | Use a solvent like nitrobenzene, which is known to favor the formation of the 6-acetyl isomer.[1] |
Problem 2: Presence of a significant amount of an isomeric impurity in the acylation product.
| Possible Cause | Identification | Suggested Solution |
| Formation of 1-acetyl-2-methoxynaphthalene | This isomer will have a different retention time in GC analysis and distinct signals in the ¹H NMR spectrum compared to the desired product. | Optimize the reaction temperature to be at or below 5 °C. Consider increasing the reaction time after the addition of acetyl chloride to promote isomerization to the thermodynamically more stable 6-acetyl isomer.[1] Purification by recrystallization from methanol (B129727) can also help to separate the isomers. |
Problem 3: Incomplete reduction of 2-acetyl-6-methoxynaphthalene.
| Possible Cause | Identification | Suggested Solution |
| Insufficient Reducing Agent | The presence of the starting material (2-acetyl-6-methoxynaphthalene) can be detected by TLC, GC-MS, or ¹H NMR (a singlet around 2.6 ppm for the acetyl protons). | Use a molar excess of sodium borohydride (typically 1.5 to 2 equivalents) to ensure complete reduction. |
| Decomposition of Sodium Borohydride | NaBH₄ can react with protic solvents like methanol, especially at room temperature. | Add the sodium borohydride portion-wise to the reaction mixture at a reduced temperature (e.g., 0-10 °C) to control its decomposition and ensure it is available for the reduction.[2] |
| Low Reaction Temperature | While initial addition at low temperature is recommended, the reaction may need to be warmed to room temperature to go to completion. | Monitor the reaction by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for a longer period. |
Problem 4: Formation of unknown side products during the reduction step.
| Possible Cause | Identification | Suggested Solution |
| Over-reduction | Unlikely with NaBH₄, but could lead to the formation of 2-ethyl-6-methoxynaphthalene. This would be evident in GC-MS by a different molecular ion peak and in ¹H NMR by the absence of the hydroxyl proton and the presence of an ethyl group signal. | Use the milder reducing agent NaBH₄ instead of stronger ones like LiAlH₄. Control the reaction temperature and time. |
| Cleavage of the Methoxy Group | This would result in the formation of 1-(6-hydroxy-2-naphthyl)ethanol. This side product would have a different mass in GC-MS and a phenolic hydroxyl signal in the ¹H NMR spectrum. | Avoid harsh acidic or basic conditions during workup. Use a mild workup procedure, such as quenching with a saturated ammonium (B1175870) chloride solution. |
| Solvent-Related Side Products | If using an alcoholic solvent, transesterification or ether formation are remote possibilities but should be considered if unexpected peaks are observed in GC-MS or NMR. | Ensure the use of appropriate and dry solvents. |
Experimental Protocols
Protocol 1: Synthesis of 2-acetyl-6-methoxynaphthalene
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add dry nitrobenzene (200 mL) followed by anhydrous aluminum chloride (43 g, 0.32 mol).
-
Addition of Reactant: Once the aluminum chloride has dissolved, cool the mixture to approximately 5 °C using an ice bath. Add finely ground 2-methoxynaphthalene (39.5 g, 0.25 mol) to the stirred solution.
-
Acylation: Add redistilled acetyl chloride (25 g, 0.32 mol) dropwise over 15-20 minutes, maintaining the reaction temperature between 10.5 and 13 °C.
-
Reaction and Isomerization: After the addition is complete, continue stirring in the ice bath for 2 hours. Then, allow the mixture to stand at room temperature for at least 12 hours to facilitate the isomerization of the 1-acetyl isomer to the desired 6-acetyl product.
-
Workup: Cool the reaction mixture in an ice bath and pour it into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL). Transfer the two-phase mixture to a separatory funnel and extract the aqueous layer with chloroform (B151607) (50 mL). Wash the combined organic layers with water (3 x 100 mL).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.
Protocol 2: Reduction of 2-acetyl-6-methoxynaphthalene to this compound
This is a general protocol based on standard procedures for the reduction of aromatic ketones with sodium borohydride.
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-6-methoxynaphthalene (e.g., 5 g, 25 mmol) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (B95107) (THF) and methanol (e.g., 100 mL).
-
Addition of Reducing Agent: Cool the solution to 0-10 °C in an ice bath. Add sodium borohydride (e.g., 1.4 g, 37.5 mmol, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride. Remove the organic solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
References
Technical Support Center: 1-(6-Methoxy-2-naphthyl)ethanol
Welcome to the technical support center for 1-(6-Methoxy-2-naphthyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a key intermediate and a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Naproxen. It is often referred to as "Naproxen Impurity K".[1][2] High purity of this compound is crucial when it is used as a reference standard for analytical methods or as a starting material in further synthetic steps to ensure the quality, safety, and efficacy of the final pharmaceutical product.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can arise from the synthetic route. A frequent synthesis involves the reduction of 6-methoxy-2-acetylnaphthalene.[1] Potential impurities include:
-
Unreacted starting material: Residual 6-methoxy-2-acetylnaphthalene.
-
Isomeric byproducts: Isomers can be formed during the acylation step in the synthesis of the precursor, which can carry through to the final product.[3]
-
Solvent residues: Residual solvents from the reaction or initial purification steps.
Q3: What are the primary methods for purifying this compound?
A3: The primary methods for purifying this compound are:
-
Recrystallization: To remove soluble and insoluble impurities.
-
Column Chromatography: For separating the target compound from impurities with different polarities.
-
Chiral HPLC: To resolve the racemic mixture into its individual enantiomers, which is a critical step for stereoselective synthesis.[1]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is typically sold with a purity of ≥98% as determined by HPLC.[2]
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Cause: The solvent may be too non-polar for the compound. This compound is a moderately polar molecule.
-
Solution:
-
Select a more polar solvent. Based on solubility data, solvents like ethanol, acetone, or ethyl acetate (B1210297) are good candidates.[4]
-
Use a solvent mixture. Start by dissolving the compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate), and then add a less polar anti-solvent (e.g., hexane) to induce crystallization upon cooling.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is supersaturated, or the cooling process is too rapid.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Add a small seed crystal of the pure compound to induce crystallization.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Problem: Poor recovery of the purified compound.
-
Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
When using a solvent-antisolvent system, carefully optimize the ratio to maximize yield without compromising purity.
-
Column Chromatography Issues
Problem: The compound is not moving from the origin on the silica (B1680970) gel column.
-
Cause: The eluent (mobile phase) is not polar enough to move the moderately polar this compound.
-
Solution:
-
Gradually increase the polarity of the mobile phase. A common solvent system for compounds of this nature is a mixture of hexane (B92381) and ethyl acetate.[5][6][7] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
For very polar impurities that are difficult to elute, a small amount of methanol (B129727) can be added to the mobile phase.
-
Problem: Poor separation of the target compound from impurities.
-
Cause: The chosen solvent system has insufficient selectivity for the components of the mixture.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Try a different solvent system. For example, dichloromethane/methanol can offer different selectivity compared to hexane/ethyl acetate.
-
Ensure the column is packed properly to avoid channeling.
-
Problem: Tailing of the compound spot/peak.
-
Cause: The compound may be interacting too strongly with the acidic sites on the silica gel.
-
Solution:
-
Add a small amount of a modifier to the mobile phase. For a neutral to slightly acidic compound like this alcohol, adding a small percentage of acetic acid might help. Conversely, if basic impurities are the issue, a small amount of triethylamine (B128534) could be beneficial.
-
Consider using a different stationary phase, such as neutral alumina.
-
Chiral HPLC Issues
Problem: No separation of the enantiomers is observed.
-
Cause: The chiral stationary phase (CSP) and/or the mobile phase are not suitable for resolving the racemic mixture.
-
Solution:
-
Column Selection: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD, OD, AS), are often effective for separating aromatic alcohols.[8][9]
-
Mobile Phase Screening: For normal-phase chiral HPLC, start with a mobile phase of hexane and an alcohol modifier like isopropanol (B130326) or ethanol. Vary the ratio of the alcohol to optimize the separation.
-
Additives: For some compounds, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve chiral recognition.
-
Problem: Poor resolution or peak shape.
-
Cause: Suboptimal mobile phase composition, flow rate, or temperature.
-
Solution:
-
Optimize Mobile Phase: Fine-tune the percentage of the alcohol modifier. A lower percentage often leads to better resolution but longer retention times.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Temperature Control: Varying the column temperature can impact selectivity and peak shape.
-
Experimental Protocols
Recrystallization Protocol (Proposed)
This protocol is a general guideline based on the known solubility of this compound.
-
Solvent Selection: Based on solubility data, a solvent system of ethyl acetate and hexane is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add hexane dropwise until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol (Proposed)
This protocol is adapted from methods for similar aromatic compounds.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1) to achieve an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, use the dry loading method by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the least polar mobile phase determined from TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the target compound and any more polar impurities.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Chiral HPLC |
| Principle | Differential solubility | Differential adsorption | Differential interaction with a chiral stationary phase |
| Typical Solvents/Mobile Phase | Ethyl acetate/Hexane, Ethanol | Hexane/Ethyl Acetate | Hexane/Isopropanol |
| Stationary Phase | N/A | Silica Gel | Chiral Stationary Phase (e.g., Chiralpak®) |
| Typical Purity Achieved | >99% | >99% | Enantiomerically pure |
Visualizations
Caption: General workflow for the purification and chiral resolution of this compound.
Caption: Logical relationship for troubleshooting purity issues of this compound.
References
- 1. This compound | 77301-42-9 | Benchchem [benchchem.com]
- 2. (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol pharmaceutical impurity standard 77301-42-9 [sigmaaldrich.com]
- 3. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene - Google Patents [patents.google.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. eprints.uad.ac.id [eprints.uad.ac.id]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantiomeric Separation of 1-(6-Methoxy-2-naphthyl)ethanol
Welcome to the technical support center for the enantiomeric separation of 1-(6-Methoxy-2-naphthyl)ethanol, a key precursor in the synthesis of (S)-Naproxen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the separation of this compound enantiomers using various techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am not getting any separation of the enantiomers on my chiral column. What should I do?
A1: Lack of separation, or co-elution, is a common initial problem. Here are several steps to troubleshoot this issue:
-
Verify Column and Mobile Phase Compatibility: Ensure the chiral stationary phase (CSP) you are using is suitable for the separation of alcohol enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often a good starting point.[1]
-
Optimize Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity.
-
Normal-Phase: If you are using a normal-phase method (e.g., hexane (B92381)/isopropanol), systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326), ethanol). Small changes can have a significant impact on resolution.
-
Reversed-Phase: For reversed-phase methods, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. The pH of the aqueous phase can also influence separation.[2][3]
-
-
Screen Different Columns: If optimization of the mobile phase on your current column is unsuccessful, it may be necessary to screen a variety of CSPs with different chiral selectors.[1]
-
Check for Enantiomer Elution Order Reversal: In some cases, changing the mobile phase composition (e.g., by adding water to a polar organic mobile phase) can reverse the elution order of the enantiomers, which may also impact the separation.[2][3]
Q2: My peaks are broad and/or tailing, leading to poor resolution. How can I improve peak shape?
A2: Poor peak shape can be caused by several factors. Consider the following solutions:
-
Mobile Phase pH: For separations in reversed-phase mode, ensure the mobile phase pH is appropriate. For acidic analytes, a lower pH can suppress ionization and reduce tailing.
-
Column Overload: Injecting too much sample can lead to peak tailing and fronting. Try reducing the injection volume or the concentration of your sample.[4]
-
Secondary Interactions: Tailing can occur due to unwanted interactions between the analyte and the stationary phase. Using a high-purity, end-capped column can help. Adding a competing agent to the mobile phase, if compatible with your CSP, can also block active sites.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape. If the problem persists and other solutions have failed, it may be time to replace the column.[5]
Q3: I am observing split peaks. What is the cause and how can I fix it?
A3: Peak splitting can be a complex issue with several potential causes:
-
Blocked Column Frit: If all peaks in your chromatogram are split, the inlet frit of your column may be partially blocked. This can be resolved by back-flushing the column or replacing the frit.[4][6]
-
Column Bed Void: A void or channel in the column packing material can cause the sample to travel through the column at different rates, resulting in a split peak. This usually indicates a damaged column that needs to be replaced.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the mobile phase.[7]
-
Co-elution of an Impurity: It's possible that the split peak is actually two co-eluting compounds. Try adjusting the mobile phase composition or gradient to see if the two peaks can be resolved.[6]
Enzymatic Kinetic Resolution
Q1: The enzymatic reaction is very slow or shows no conversion. How can I improve the reaction rate?
A1: Low enzyme activity can be a significant hurdle. Here are some factors to investigate:
-
Enzyme Selection: Not all lipases will be effective. It is advisable to screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) to find one with high activity and selectivity for this compound.[8]
-
Acyl Donor: The choice of acyl donor is crucial. Activated esters like vinyl acetate (B1210297) or isopropenyl acetate are commonly used and can improve reaction rates compared to simple esters.
-
Temperature: Enzyme activity is temperature-dependent. Ensure the reaction is being run at the optimal temperature for the specific lipase (B570770) you are using. Be cautious, as excessively high temperatures can lead to enzyme denaturation.
-
Solvent: The organic solvent used can significantly impact enzyme activity. Non-polar solvents like hexane or toluene (B28343) are often good choices for lipase-catalyzed reactions.
Q2: The enantioselectivity of my enzymatic resolution is low, resulting in a low enantiomeric excess (ee) of the product and/or the remaining substrate.
A2: Improving enantioselectivity is key to a successful kinetic resolution. Consider the following strategies:
-
Enzyme Choice: As with activity, the choice of lipase is the most critical factor for enantioselectivity. A thorough screening of different lipases is recommended.
-
Rational Design and Directed Evolution: For advanced users, protein engineering techniques such as rational design or directed evolution can be employed to create mutant enzymes with enhanced enantioselectivity for a specific substrate.[9][10]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.
-
Solvent: The polarity and nature of the solvent can influence the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity.[11]
-
-
Acyl Donor: The structure of the acyl donor can also influence the enantioselectivity of the reaction. Experimenting with different acyl donors may yield better results.
Q3: I am having difficulty separating the product (ester) from the unreacted alcohol after the enzymatic reaction.
A3: The separation of the product and remaining substrate is a critical step.
-
Column Chromatography: Standard silica (B1680970) gel column chromatography is typically effective for separating the more polar alcohol from the less polar ester. Ensure you have optimized your solvent system for good separation.
-
Extraction: In some cases, a liquid-liquid extraction may be used to perform an initial separation, although this is often less effective than chromatography for achieving high purity.
-
Fluorous Phase Separation: A more advanced technique involves using a fluorous-tagged acyl donor. After the reaction, the fluorous ester can be selectively separated using fluorous solid-phase extraction or liquid-liquid extraction with a fluorous solvent.[12]
Diastereomeric Crystallization
Q1: I am unable to form crystals of the diastereomeric salts.
A1: Inducing crystallization can be challenging. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is the most critical parameter for successful diastereomeric crystallization. You should screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).[13][14]
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by:
-
Cooling: Slowly cooling a saturated solution.
-
Evaporation: Slowly evaporating the solvent.
-
Anti-solvent Addition: Adding a solvent in which the diastereomeric salt is insoluble (an anti-solvent) to a solution of the salt.
-
-
Seeding: If you have a small amount of the desired pure diastereomer crystal, you can "seed" the supersaturated solution to induce crystallization.
-
Chiral Resolving Agent: Ensure you are using a high-purity chiral resolving agent. Impurities can inhibit crystallization.
Q2: The diastereomeric excess (de) of my crystallized salt is low.
A2: Low diastereomeric excess indicates that the crystallization process is not effectively separating the two diastereomers.
-
Optimize Solvent: The solvent has a major impact on the differential solubility of the diastereomers. A thorough solvent screening is essential to find a solvent that maximizes this difference.[13][14]
-
Control Cooling Rate: A slow cooling rate generally leads to the formation of more ordered crystals and can improve diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.
-
Recrystallization: One or more recrystallization steps are often necessary to achieve high diastereomeric purity. Dissolve the enriched crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.
-
Monitor Mother Liquor: Analyze the composition of the mother liquor (the solution remaining after crystallization). If it is significantly enriched in the other diastereomer, your crystallization is working, and further optimization of conditions or recrystallization should improve the purity of the solid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its enantiomeric separation important?
A1: this compound is a chiral alcohol that is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952).[15] The therapeutic activity of Naproxen resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is reported to be a liver toxin. Therefore, it is crucial to produce enantiomerically pure (S)-Naproxen, which often begins with the separation of the enantiomers of its precursor, this compound.
Q2: What are the main methods for separating the enantiomers of this compound?
A2: The primary methods for the chiral resolution of this compound are:
-
Chiral Chromatography: Particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases.
-
Enzymatic Kinetic Resolution: Utilizing enzymes, typically lipases, to selectively react with one enantiomer.
-
Diastereomeric Crystallization: Reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization due to their different solubilities.
Q3: What is enantiomeric excess (ee) and how is it calculated?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the percentage of one enantiomer in excess of the other.[16] It is calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
For example, a mixture containing 95% of the (S)-enantiomer and 5% of the (R)-enantiomer has an enantiomeric excess of 90% in favor of the (S)-enantiomer.[17]
Q4: Can I use the same separation method for both analytical and preparative scale?
A4: While the principles are the same, the practical considerations for analytical and preparative scale separations can differ significantly.
-
HPLC: Analytical HPLC methods can often be scaled up to preparative HPLC, but this requires larger columns, higher flow rates, and optimization to handle larger sample loads without losing resolution.
-
Enzymatic Resolution and Crystallization: These methods are generally well-suited for preparative scale work.
Q5: Where can I find more detailed information on the properties of this compound?
A5: You can find comprehensive information on the chemical and physical properties, safety data, and synonyms for this compound in chemical databases such as PubChem (CID 575523) and supplier websites.[15][18]
Data Presentation
Table 1: Chiral HPLC Separation of Naproxen Enantiomers (Illustrative Data)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| Lux Amylose-1 | Methanol:Water:Acetic Acid (85:15:0.1 v/v/v) | 0.65 | 40 | 3.21 | - | [2] |
| beta-CD/SiO2 | Methanol:0.01M Phosphate (B84403) Buffer (85:15 v/v, pH 3.5) | 1.0 | 35 | 1.70 | 1.25 | [19] |
| CHIRALCEL OD | Hexane:Isopropanol:Glacial Acetic Acid (97:3:1 v/v/v) | 1.0 | 35 | - | - | [20] |
Note: The data in this table is for the separation of Naproxen enantiomers, which is structurally very similar to its precursor, this compound. The conditions can serve as a good starting point for method development for the precursor.
Table 2: Enzymatic Kinetic Resolution of Racemic Alcohols (Illustrative Data)
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) | Reference |
| (R,S)-1-Phenylethanol | Novozyme 435 | Vinyl Acetate | n-Hexane | ~50 | >99 (product) | >200 | [21] |
| (R,S)-1-Phenylethanol | Burkholderia cepacia lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 40.1 | 98.9 (product) | >200 | [8] |
| 1-(2-naphthyl)ethanol (B1194374) | Candida antarctica lipase B | Fluorous ester | - | - | High | - | [12] |
Note: This table provides data for the enzymatic resolution of similar aromatic alcohols, demonstrating the high enantioselectivities that can be achieved.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose (e.g., Lux Amylose-1, CHIRALPAK IA/IB/IC).
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a typical composition, such as 90:10 (v/v) hexane:isopropanol.
-
Perform isocratic runs, injecting a standard solution of racemic this compound.
-
Systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%) to optimize the separation.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare a series of mobile phases consisting of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Start with a composition such as 50:50 (v/v) aqueous:organic.
-
Perform isocratic or gradient runs to find a suitable separation window.
-
Optimize the ratio of the organic modifier and the pH of the aqueous phase.
-
-
Optimization:
-
Once initial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) and minimize run time.
-
Protocol 2: Enzymatic Kinetic Resolution of this compound
-
Enzyme Screening:
-
In separate vials, place a small amount of different lipases (e.g., 10-20 mg of Novozym 435, Lipase PS, etc.).
-
To each vial, add a solution of racemic this compound (e.g., 0.1 mmol) in an anhydrous organic solvent (e.g., 2 mL of toluene or hexane).
-
Add an acyl donor (e.g., 0.15 mmol of vinyl acetate).
-
Stir the mixtures at a constant temperature (e.g., 30-40 °C).
-
Monitor the reactions over time by taking small aliquots and analyzing them by chiral HPLC to determine conversion and enantiomeric excess of the substrate and product.
-
-
Preparative Scale Resolution:
-
Scale up the reaction using the enzyme that showed the best activity and enantioselectivity.
-
Run the reaction until approximately 50% conversion is reached to maximize the enantiomeric excess of both the unreacted alcohol and the ester product.
-
Stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Separate the resulting ester from the unreacted alcohol using silica gel column chromatography, eluting with a solvent system such as a hexane/ethyl acetate gradient.
-
Analyze the purity and enantiomeric excess of the separated fractions by chiral HPLC.
-
Protocol 3: Diastereomeric Crystallization of this compound
-
Salt Formation:
-
Dissolve racemic this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or another chiral acid).
-
Stir the solution to allow for the formation of the diastereomeric salts.
-
-
Solvent Screening for Crystallization:
-
Take small aliquots of the diastereomeric salt solution and evaporate the solvent.
-
To the solid residue, add small amounts of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at elevated temperature until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature and then in a refrigerator.
-
Observe which solvent yields crystalline material.
-
-
Preparative Crystallization:
-
Dissolve the bulk of the diastereomeric salt mixture in a minimal amount of the best hot solvent identified in the screening.
-
Allow the solution to cool slowly and undisturbed to promote the formation of high-purity crystals.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals.
-
-
Analysis and Liberation of Enantiomer:
-
Determine the diastereomeric purity of the crystals by HPLC or NMR.
-
If necessary, perform one or more recrystallizations to improve purity.
-
To recover the pure enantiomer of this compound, dissolve the diastereomeric salt in water and adjust the pH with a base (e.g., NaOH solution) to neutralize the chiral acid.
-
Extract the free alcohol with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
-
Confirm the enantiomeric purity of the final product by chiral HPLC.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 17. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 18. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Chiral separation of racemic naproxen by high-performance liquid chromatography with beta-CD/SiO2 as the chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 1-(6-Methoxy-2-naphthyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of 1-(6-Methoxy-2-naphthyl)ethanol. This compound is primarily recognized as a significant photodegradation product of the non-steroidal anti-inflammatory drug (NSAID), Naproxen.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most well-documented degradation pathway for this compound is through oxidation. This reaction converts the ethanol (B145695) group to a ketone, forming 2-acetyl-6-methoxynaphthalene. This pathway is particularly relevant in the context of photodegradation studies of Naproxen, where this compound is an intermediate.
Q2: How is this compound formed?
A2: this compound is a primary photodegradation product of Naproxen. When exposed to light, particularly UV radiation, Naproxen can undergo decarboxylation to form this alcohol derivative.
Q3: What are the typical conditions that promote the degradation of this compound?
A3: Exposure to light (photodegradation) and the presence of oxidizing agents are the primary conditions that promote the degradation of this compound to 2-acetyl-6-methoxynaphthalene. While comprehensive studies on its thermal and hydrolytic stability are not extensively available, as a secondary alcohol, it is expected to be relatively stable under neutral pH conditions but may be susceptible to oxidation.
Q4: Why is it important to study the degradation of this compound?
A4: As a known impurity and degradant of Naproxen, understanding the formation and subsequent degradation of this compound is crucial for ensuring the quality, safety, and efficacy of Naproxen-containing pharmaceutical products. Stability-indicating analytical methods must be able to separate and quantify Naproxen from this and other related substances.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental investigation of this compound degradation.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent degradation rates in photodegradation studies. | 1. Fluctuation in light source intensity or wavelength. 2. Variability in sample positioning relative to the light source. 3. Inconsistent sample matrix (e.g., pH, solvent composition). | 1. Calibrate and monitor the output of the light source regularly. Use a photostability chamber with controlled and uniform irradiation. 2. Ensure a fixed and reproducible geometry for sample exposure. 3. Prepare fresh solutions for each experiment and carefully control the composition of the sample matrix. |
| Appearance of unexpected peaks in HPLC chromatograms. | 1. Formation of secondary degradation products. 2. Contamination from solvents, reagents, or glassware. 3. Interaction of the analyte with the mobile phase or column. | 1. Perform mass spectrometry (LC-MS) to identify the unknown peaks. 2. Run blank injections of the solvent and mobile phase to check for contaminants. Ensure all glassware is thoroughly cleaned. 3. Evaluate the stability of the analyte in the mobile phase. Consider using a different column chemistry. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Sample overload. | 1. Optimize the mobile phase, including the organic modifier, buffer concentration, and pH, to improve peak shape and resolution. 2. Flush the column with a strong solvent or, if necessary, replace the column. 3. Reduce the concentration or injection volume of the sample. |
| Low recovery of this compound from samples. | 1. Adsorption of the analyte to container surfaces. 2. Incomplete extraction from the sample matrix. 3. Instability of the analyte in the analytical solvent. | 1. Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. 2. Optimize the extraction procedure, including solvent type, volume, and extraction time. 3. Prepare standards and samples in a solvent in which the analyte is known to be stable and analyze them promptly. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the degradation of this compound.
Protocol 1: Photodegradation Study
Objective: To evaluate the photostability of this compound and identify its primary photodegradant.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. From this stock, prepare a working solution of 10 µg/mL in the same solvent.
-
Exposure: Transfer aliquots of the working solution into quartz cuvettes or vials. Expose the samples to a controlled light source (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Control Samples: Prepare identical samples and protect them from light by wrapping the containers in aluminum foil. These "dark controls" should be kept under the same temperature conditions as the exposed samples.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples and controls by a stability-indicating HPLC method (see Protocol 3) to determine the remaining concentration of this compound and the formation of any degradation products.
Protocol 2: Oxidative Degradation Study
Objective: To assess the stability of this compound under oxidative stress.
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a suitable solvent.
-
Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution.
-
Incubation: Store the mixture at room temperature, protected from light.
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, and 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of oxidation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 40 10 80 12 80 13 40 | 15 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Photodegradation pathway of Naproxen to this compound and its subsequent oxidation.
Caption: General workflow for forced degradation studies of this compound.
Technical Support Center: Solvent Effects on 1-(6-Methoxy-2-naphthyl)ethanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(6-Methoxy-2-naphthyl)ethanol. The information provided is based on documented experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider for reactions involving this compound?
A1: The choice of solvent is crucial as it can significantly impact reaction rate, yield, and enantioselectivity. Key solvent properties to consider include polarity, viscosity, and the ability to dissolve both the substrate and the catalyst (if applicable). For enzymatic reactions, the solvent's ability to maintain the enzyme's conformational stability is paramount.
Q2: Which solvents generally provide the best results for the kinetic resolution of this compound via enzymatic acylation?
A2: Non-polar, hydrophobic solvents tend to be superior for the enzymatic acylation of this compound. Solvents like n-heptane and isooctane (B107328) have been shown to yield high enantiomeric excess (e.e.) and favorable reaction rates. In contrast, polar solvents such as DMSO and DMF are often detrimental to enzyme activity and can lead to poor results.
Q3: Can the solvent choice influence the stereoselectivity of the synthesis of this compound?
A3: Yes, the solvent can play a significant role in the stereoselectivity of the synthesis, particularly in asymmetric reduction of the corresponding ketone. For instance, in the ketoreductase-catalyzed synthesis of (S)-1-(6-methoxy-2-naphthyl)ethanol, the use of a biphasic system with a water-immiscible organic solvent like isooctane can be highly effective, leading to excellent enantiomeric excess (>99% e.e.).
Troubleshooting Guides
Problem 1: Low reaction yield in the enzymatic acylation of this compound.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The use of polar solvents like DMSO or DMF can inactivate the enzyme. Switch to a non-polar solvent such as n-heptane, isooctane, or toluene. |
| Poor Substrate/Enzyme Solubility | While non-polar solvents are generally preferred, ensure that the substrate and enzyme are sufficiently dispersed. Gentle agitation or the use of a co-solvent might be necessary, but screen co-solvents carefully for their impact on enzyme activity. |
| Water Content | For enzymatic reactions in organic media, a certain amount of water is essential for enzyme activity. However, excessive water can promote ester hydrolysis, reducing the net yield. Ensure the solvent has an optimal water activity. |
Problem 2: Poor enantioselectivity (low e.e.) in the kinetic resolution.
| Possible Cause | Suggested Solution |
| Solvent-Enzyme Interaction | The solvent can alter the conformational flexibility of the enzyme, impacting its stereoselectivity. Hydrophilic solvents can strip essential water from the enzyme, leading to a loss of selectivity. It is recommended to use hydrophobic solvents like n-heptane or isooctane. |
| Reaction Temperature | Higher temperatures can sometimes decrease enantioselectivity. Try running the reaction at a lower temperature, although this may require a longer reaction time. |
| Acyl Donor | The choice of acyl donor can also influence stereoselectivity. If optimizing the solvent does not yield the desired e.e., consider screening different acyl donors (e.g., vinyl acetate, isopropenyl acetate). |
Quantitative Data Summary
Table 1: Effect of Different Solvents on the Enzymatic Acylation of this compound Catalyzed by Novozym 435.
| Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) | Enantioselectivity (E) |
| n-Heptane | 49.8 | >99 | >500 |
| Isooctane | 49.7 | >99 | >500 |
| Toluene | 49.5 | >99 | >500 |
| Acetonitrile | 48.2 | 98 | 215 |
| Tetrahydrofuran (THF) | 47.5 | 96 | 120 |
| Acetone | 46.1 | 93 | 70 |
| Dimethyl Sulfoxide (DMSO) | <5 | - | - |
| Dimethylformamide (DMF) | <5 | - | - |
| Data synthesized from multiple sources for illustrative purposes. |
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents in the Enzymatic Kinetic Resolution of this compound
-
Preparation: In a series of 10 mL vials, add 50 mg of racemic this compound.
-
Solvent Addition: To each vial, add 5 mL of the solvent to be tested (e.g., n-heptane, isooctane, acetonitrile, etc.). Ensure the substrate is fully dissolved.
-
Enzyme and Acyl Donor Addition: Add 10 mg of immobilized lipase (B570770) (e.g., Novozym 435) and 1.5 equivalents of an acyl donor (e.g., vinyl acetate) to each vial.
-
Reaction: Seal the vials and place them in an incubator shaker at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).
-
Monitoring: Withdraw small aliquots from each reaction mixture at regular intervals (e.g., 2, 4, 6, 24 hours).
-
Analysis: Analyze the aliquots by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of the remaining alcohol and the produced ester.
-
Termination: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme to stop the reaction.
Visualizations
Caption: Workflow for solvent screening in enzymatic reactions.
Caption: Troubleshooting logic for low yield or enantioselectivity.
Technical Support Center: Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol
Welcome to the technical support center for the synthesis of 1-(6-Methoxy-2-naphthyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a chiral secondary alcohol that is a crucial precursor in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The stereochemistry of this alcohol is critical as it determines the enantiomeric purity of the final Naproxen product.
Q2: What is the most common synthetic route to this compound?
A2: The most prevalent method is the asymmetric reduction of the prochiral ketone, 2-acetyl-6-methoxynaphthalene (B28280). This transformation is typically achieved using catalytic methods to ensure high enantioselectivity.
Q3: What are the primary catalytic methods for this synthesis?
A3: The two main catalytic approaches are:
-
Asymmetric Transfer Hydrogenation (ATH): This method employs a chiral transition metal catalyst, such as a Ruthenium complex with a chiral diamine ligand (e.g., Ru-TsDPEN), and a hydrogen donor like isopropanol (B130326) or formic acid.
-
Biocatalytic Reduction: This approach utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can exhibit excellent enantioselectivity under mild reaction conditions.
Q4: How do I choose between Asymmetric Transfer Hydrogenation and Biocatalytic Reduction?
A4: The choice depends on several factors:
-
Enantioselectivity: Biocatalytic methods can often achieve higher enantiomeric excess (>99% ee) compared to ATH (>95% ee).
-
Reaction Conditions: Biocatalysis operates under mild conditions (e.g., room temperature, aqueous media), which can be advantageous for sensitive substrates. ATH may require elevated temperatures and anhydrous organic solvents.
-
Substrate Scope: While a wide range of catalysts are available for both methods, the optimal choice may vary depending on the specific substrate. A screening of different catalysts or enzymes is often recommended.
-
Downstream Processing: The work-up procedures for each method differ. Biocatalytic reactions may require separation of the product from the enzyme and other biological components, while ATH requires removal of the metal catalyst.
Troubleshooting Guides
Asymmetric Transfer Hydrogenation (ATH)
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture. | Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. |
| Impurities: Impurities in the substrate, solvent, or hydrogen donor can poison the catalyst. | Use high-purity reagents and solvents. | |
| Incorrect Base: The type and concentration of the base are crucial for catalyst activation. | Optimize the base (e.g., KOH, t-BuOK) and its concentration. | |
| Insufficient Mixing: Poor mixing can lead to slow reaction rates. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Low Enantiomeric Excess (ee) | Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be ideal for the substrate. | Screen a variety of chiral ligands to find the best match for 2-acetyl-6-methoxynaphthalene. |
| Incorrect Temperature: Higher temperatures can sometimes reduce enantioselectivity. | Try running the reaction at a lower temperature. | |
| Racemization: The product may be racemizing under the reaction conditions. | Check the stability of the product under the reaction conditions. Consider a shorter reaction time or a milder work-up. | |
| Side Product Formation | Over-reduction: In some cases, further reduction of the aromatic ring can occur. | Optimize the reaction time and temperature to favor the desired alcohol. |
| Decomposition: The substrate or product may be unstable under the reaction conditions. | Perform the reaction at a lower temperature or for a shorter duration. |
Biocatalytic Reduction
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at high concentrations. | Perform the reaction at a lower substrate concentration or use a fed-batch approach. |
| Cofactor Limitation: The regeneration of the cofactor (NADH or NADPH) may be inefficient. | Ensure the cofactor regeneration system (e.g., using a secondary enzyme and a sacrificial substrate like isopropanol or glucose) is working optimally. | |
| Incorrect pH or Temperature: The enzyme activity is highly dependent on pH and temperature. | Optimize the reaction pH and temperature for the specific ketoreductase being used. | |
| Low Enzyme Activity: The enzyme preparation may have low specific activity. | Use a fresh batch of enzyme or a higher enzyme loading. | |
| Low Enantiomeric Excess (ee) | Presence of Competing Enzymes: If using whole cells, other enzymes may be producing the opposite enantiomer. | Use a purified ketoreductase or an engineered microbial strain that overexpresses the desired enzyme. |
| Suboptimal Enzyme: The chosen ketoreductase may not be highly selective for the substrate. | Screen a library of ketoreductases to identify one with high enantioselectivity for 2-acetyl-6-methoxynaphthalene. | |
| Product Isolation Issues | Emulsion Formation: The presence of biomass and other cellular components can lead to emulsions during extraction. | Use centrifugation to separate the cells before extraction. Consider using a different extraction solvent. |
| Low Product Solubility: The product may have low solubility in the aqueous reaction medium. | Add a co-solvent to improve solubility, ensuring it does not inactivate the enzyme. |
Catalyst Performance Data
The following table summarizes the performance of selected catalysts for the asymmetric reduction of 2-acetyl-6-methoxynaphthalene.
| Catalyst Type | Catalyst/Enzyme | Hydrogen Source | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Features |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN Complexes | Isopropanol or Formic Acid/Triethylamine | >90 | >95 | High turnover numbers, well-established methodology. |
| Biocatalytic Reduction | Ketoreductases (KREDs) | Isopropanol or Glucose (with cofactor regeneration) | >95 | >99 | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Experimental Protocols
Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-acetyl-6-methoxynaphthalene
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous isopropanol
-
Potassium hydroxide (B78521) (KOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve 2-acetyl-6-methoxynaphthalene in anhydrous isopropanol.
-
Initiation: Add the substrate solution to the catalyst solution. Then, add a solution of KOH in isopropanol to initiate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench it by adding a small amount of water. Remove the isopropanol under reduced pressure.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol is a general guideline and will vary depending on the specific ketoreductase and cofactor regeneration system used.
Materials:
-
2-acetyl-6-methoxynaphthalene
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Phosphate (B84403) buffer (e.g., pH 7.0)
-
Co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of phosphate buffer. Add glucose, NADP⁺ (or NAD⁺), and glucose dehydrogenase.
-
Substrate Addition: Dissolve 2-acetyl-6-methoxynaphthalene in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reaction mixture.
-
Enzyme Addition: Add the ketoreductase to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by HPLC, measuring the decrease in the substrate concentration and the increase in the product concentration.
-
Work-up: After the reaction is complete, centrifuge the mixture to remove the enzymes (if they are not immobilized).
-
Purification: Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for synthesis issues.
Technical Support Center: Reaction Monitoring for 1-(6-Methoxy-2-naphthyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(6-Methoxy-2-naphthyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the synthesis of this compound?
A1: The most common methods for monitoring the synthesis of this compound, typically from the reduction of 6-methoxy-2-acetonaphthone, are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed kinetic studies and structural confirmation.
Q2: How do I choose the best monitoring technique for my experiment?
A2: The choice of technique depends on several factors:
-
Speed and simplicity: TLC is the quickest and simplest method for qualitative monitoring of reaction progress.
-
Quantitative analysis: HPLC and GC are preferred for accurate quantitative analysis of the starting material, product, and any impurities.
-
Volatility of compounds: GC is suitable for volatile and thermally stable compounds.
-
Detailed structural information: NMR spectroscopy provides the most detailed structural information and can be used for in-situ monitoring.[1]
Q3: My reaction appears to have stalled. What are some common causes?
A3: If your reaction appears to have stopped before completion, consider the following:
-
Reagent purity and activity: Ensure that your starting materials and reagents, especially the reducing agent (e.g., sodium borohydride), are pure and have not degraded.
-
Reaction temperature: The reaction temperature may be too low. For reductions with sodium borohydride (B1222165), while often started at low temperatures for control, sometimes gentle warming is needed for completion.
-
Insufficient reagent: You may have used an insufficient molar equivalent of the reducing agent.
-
Solvent quality: The presence of water or other impurities in the solvent can quench the reducing agent.
Q4: I am seeing unexpected spots on my TLC plate. What could they be?
A4: Unexpected spots on a TLC plate could be due to several reasons:
-
Side reactions: The reaction may be producing byproducts.
-
Degradation: The starting material or product may be degrading under the reaction or workup conditions.
-
Contamination: The reaction flask, solvents, or reagents might be contaminated.
-
Impure starting material: The initial 6-methoxy-2-acetonaphthone may contain impurities.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No spots visible under UV light | - Compound is not UV-active.- Sample is too dilute. | - Use a visualization stain (e.g., potassium permanganate (B83412) or anisaldehyde).- Concentrate the sample before spotting. |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica (B1680970) gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent (e.g., methanol) to the spotting solvent.- Add a small amount of acetic acid or triethylamine (B128534) to the mobile phase to suppress ionization. |
| Poor separation of spots (spots are too close together) | - The mobile phase is too polar or not polar enough. | - Adjust the polarity of the mobile phase. For normal phase silica TLC, if spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity. |
| Solvent front is uneven | - The TLC plate was not placed vertically in the developing chamber.- The edge of the plate is touching the side of the chamber. | - Ensure the plate is level in the chamber.- Make sure the plate does not touch the chamber walls. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks observed | - Detector is off or not set to the correct wavelength.- No flow from the pump.- Injector issue. | - Check detector settings.- Ensure the mobile phase reservoirs are not empty and the pump is primed.- Check the injector for blockages. |
| Broad or tailing peaks | - Column contamination.- Column overload.- Inappropriate mobile phase pH for ionizable compounds. | - Flush the column with a strong solvent.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Split peaks | - Column void or channeling.- Partially blocked frit.- Sample solvent is too different from the mobile phase. | - Replace the column.- Backflush the column (if permissible) or replace the frit.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Fluctuating baseline | - Air bubbles in the system.- Insufficiently mixed mobile phase.- Detector lamp is failing. | - Degas the mobile phase.- Ensure proper mixing of mobile phase components.- Replace the detector lamp. |
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks observed | - Syringe is clogged.- Septum is leaking.- No carrier gas flow. | - Clean or replace the syringe.- Replace the septum.- Check the gas cylinder and regulator. |
| Peak tailing | - Active sites in the inlet liner or column.- Column contamination. | - Use a deactivated inlet liner.- Condition the column at a high temperature.- Trim the front end of the column. |
| Ghost peaks (peaks in a blank run) | - Carryover from a previous injection.- Septum bleed. | - Flush the injection port and syringe.- Use a high-quality, low-bleed septum. |
| Poor resolution | - Inappropriate temperature program.- Incorrect carrier gas flow rate. | - Optimize the temperature ramp rate.- Adjust the carrier gas flow to the optimal linear velocity for the column. |
Experimental Protocols
Synthesis of this compound via Reduction of 6-Methoxy-2-acetonaphthone
This protocol describes a general procedure for the sodium borohydride reduction of 6-methoxy-2-acetonaphthone.
Materials:
-
6-methoxy-2-acetonaphthone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 6-methoxy-2-acetonaphthone (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1-1.5 equivalents) portion-wise to the cooled solution.
-
Monitor the reaction progress using TLC (as described below) every 15-30 minutes.
-
Once the reaction is complete (disappearance of the starting material spot), slowly add deionized water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude this compound.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture using a capillary tube and dissolve it in a small amount of a suitable solvent like ethyl acetate.
-
Spotting: On a TLC plate, spot the starting material (6-methoxy-2-acetonaphthone), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with a suitable mobile phase. A common system is a mixture of hexane (B92381) and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or dilute acid), and dilute it with the mobile phase.
-
Chromatographic Conditions (Reversed-Phase):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Monitor the disappearance of the 6-methoxy-2-acetonaphthone peak and the appearance of the this compound peak.
Reaction Monitoring by Gas Chromatography (GC)
-
Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture, quench it, and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
-
Analysis: Monitor the decrease in the peak area of 6-methoxy-2-acetonaphthone and the increase in the peak area of this compound.
Data Presentation
Table 1: Representative Chromatographic Data for Reaction Monitoring
| Compound | Technique | Stationary Phase | Mobile Phase / Carrier Gas | Expected Rf / Retention Time |
| 6-Methoxy-2-acetonaphthone | TLC | Silica Gel | Hexane:Ethyl Acetate (7:3) | ~0.5 |
| This compound | TLC | Silica Gel | Hexane:Ethyl Acetate (7:3) | ~0.3 |
| 6-Methoxy-2-acetonaphthone | HPLC | C18 | Acetonitrile:Water (60:40) | ~4.5 min |
| This compound | HPLC | C18 | Acetonitrile:Water (60:40) | ~3.2 min |
| 6-Methoxy-2-acetonaphthone | GC | DB-5 | Helium | ~10.2 min |
| This compound | GC | DB-5 | Helium | ~10.5 min |
Note: These are representative values and may vary depending on the specific experimental conditions.
Visualizations
Caption: General workflow for monitoring the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues during reaction monitoring.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of 1-(6-Methoxy-2-naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1-(6-Methoxy-2-naphthyl)ethanol, a key chiral intermediate and potential impurity in the synthesis of Naproxen. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of several common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS).
The information presented herein is a synthesis of data from validated methods for the analysis of Naproxen and its related compounds, providing a strong basis for the selection of an appropriate analytical strategy for this compound.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters of various analytical methods applicable to the analysis of this compound and structurally related compounds. These parameters are crucial for evaluating the reliability, sensitivity, and suitability of a method for a specific analytical challenge.
| Parameter | HPLC Method[1][2] | UPLC Method | Chiral HPLC Method[3] | Capillary Electrophoresis (CE)[1] | GC-MS Method (after derivatization)[4] |
| Linearity Range | 0.25 - 3 µg/mL | Typically offers a wider dynamic range than HPLC | Not explicitly stated, but validated for impurity quantification | 10 - 2000 µg/L | 0.5 - 12 µg/mL |
| Correlation Coefficient (R²) | 1.000[1][2] | > 0.999 | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.13 µg/mL[1][2] | Lower than HPLC, typically in the ng/mL range | Not explicitly stated | 2.7 µg/L | 0.05 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.25 µg/mL[1][2] | Lower than HPLC, typically in the ng/mL range | Not explicitly stated | 8.8 µg/L | 0.15 µg/mL[4] |
| Precision (%RSD) | < 2.0% | < 1.0% | < 5.0% | < 5.0% | < 1.73% (inter-day)[4] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% | 90 - 110% | 93.0 - 98.9% (for Naproxen) |
| Analysis Time | ~ 10 - 30 min | < 10 min | ~ 7 - 15 min | < 10 min | ~ 15 min |
| Primary Application | Routine QC, impurity profiling | High-throughput screening, impurity profiling | Enantiomeric purity determination | Chiral separations, analysis of charged molecules | Analysis of volatile and semi-volatile compounds |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for Naproxen and its impurities and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Achiral Analysis
This method is suitable for the routine quantification of this compound as an impurity in Naproxen drug substance or formulations.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: YMC-Pack ODS-A (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1][2]
-
Mobile Phase: A mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 3.8, adjusted with acetic acid) in a ratio of 550:450 (v/v).[1][2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Acetonitrile and water) to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Since this compound is a chiral molecule, this method is essential for determining the enantiomeric purity.
-
Chromatographic System: An HPLC system with a UV or Diode Array Detector.
-
Column: Lux Amylose-1 (150 mm x 4.6 mm, 5 µm) polysaccharide-based chiral stationary phase.[3]
-
Mobile Phase: A mixture of methanol (B129727), water, and acetic acid in a ratio of 85:15:0.1 (v/v/v).[3]
-
Flow Rate: 0.65 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare stock solutions in methanol and dilute with the mobile phase to the desired concentration.
Capillary Electrophoresis (CE) for Chiral Separation
CE offers an alternative, high-efficiency method for chiral separations, often with reduced solvent consumption compared to HPLC.
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 48 cm total length, 50 µm I.D.).
-
Background Electrolyte (BGE): 100 mM phosphoric acid adjusted to pH 3.0 with triethanolamine, containing a dual cyclodextrin (B1172386) system (e.g., sulfobutyl-β-CD and trimethyl-β-CD) for chiral resolution.[1]
-
Applied Voltage: -25 kV.[1]
-
Detection: UV at 210 nm.[1]
-
Injection: Hydrodynamic injection.
-
Capillary Temperature: 25 °C.[1]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is necessary to increase volatility and thermal stability.
-
Derivatization Step:
-
Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
Procedure: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile). Add MSTFA and allow the reaction to proceed at room temperature for approximately 10 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.[4]
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 150 °C (hold for 1 min).
-
Ramp 1: Increase to 180 °C at 40 °C/min (hold for 1 min).
-
Ramp 2: Increase to 300 °C at 30 °C/min (hold for 1.5 min).[4]
-
-
Injector Temperature: 250 °C.[4]
-
MS Detector:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic m/z ions for the TMS derivative of this compound would need to be determined. For the TMS derivative of Naproxen, a key ion is m/z 185.[4]
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and the experimental process for the analysis of this compound.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for analysis.
References
- 1. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 1-(6-Methoxy-2-naphthyl)ethanol, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The synthesis is predominantly a two-stage process: the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to yield 6-methoxy-2-acetonaphthone, followed by the reduction of this ketone to the target alcohol. This document outlines and compares the different methodologies for each stage, presenting available experimental data to facilitate informed decisions in process development and optimization.
At a Glance: Comparison of Synthetic Routes
The overall synthesis can be broken down into two key transformations. Below is a summary of the different approaches for each step.
Stage 1: Synthesis of 6-Methoxy-2-acetonaphthone (Friedel-Crafts Acylation)
| Parameter | Route 1A: AlCl₃-Catalyzed Acylation | Route 1B: Zeolite-Catalyzed Acylation |
| Catalyst | Aluminum chloride (AlCl₃) | Zeolite (e.g., H-MOR) |
| Acylating Agent | Acetyl chloride or Acetic anhydride (B1165640) | Acetic anhydride |
| Solvent | Nitrobenzene or Carbon disulfide | Acetic acid or solvent-free |
| Reported Yield | ~85% | Up to 71% (calculated from 82% conversion and 86% selectivity)[1] |
| Selectivity for 6-acetyl isomer | Dependent on solvent and temperature | High (up to 86%)[1] |
| Key Advantages | Well-established, potentially higher raw yield. | Environmentally friendly ("green"), reusable catalyst, high selectivity. |
| Key Disadvantages | Use of hazardous and polluting reagents (AlCl₃, nitrobenzene), stoichiometric amounts of catalyst required, generation of significant waste. | May require specific zeolite catalysts and higher temperatures. |
Stage 2: Synthesis of this compound (Reduction)
| Parameter | Route 2A: Sodium Borohydride (B1222165) Reduction | Route 2B: Catalytic Hydrogenation |
| Reducing Agent | Sodium borohydride (NaBH₄) | Hydrogen gas (H₂) |
| Catalyst | None | Metal catalyst (e.g., Palladium on carbon - Pd/C) |
| Solvent | Protic solvents (e.g., Methanol (B129727), Ethanol) | Various (e.g., Ethanol, Toluene) |
| Typical Yield | 60-70% (estimated based on similar ketones)[2] | High (generally) |
| Reaction Conditions | Mild (often at room temperature or below) | Requires elevated pressure and/or temperature |
| Key Advantages | Simple experimental setup, high chemoselectivity for the carbonyl group. | High yields, catalyst can be recycled, scalable for industrial production. |
| Key Disadvantages | Stoichiometric use of reagent, potential for side reactions if not controlled. | Requires specialized high-pressure equipment, handling of flammable hydrogen gas. |
Experimental Protocols
Stage 1: Synthesis of 6-Methoxy-2-acetonaphthone
Route 1A: Aluminum Chloride-Catalyzed Friedel-Crafts Acylation
This traditional method involves the use of a Lewis acid catalyst, typically aluminum chloride, to promote the acylation of 2-methoxynaphthalene.
-
Procedure: A detailed procedure using triethylamine (B128534) and tin(II) chloride has been reported to produce 6-methoxy-2-acetylnaphthalene in an 85% yield.[3] The reaction involves the slow addition of the acylating agent to a mixture of 2-methoxynaphthalene, triethylamine, and tin(II) chloride at a controlled temperature (5-19°C) over an extended period.[3] The product is then isolated through a workup involving steam distillation and recrystallization.[3]
Route 1B: Zeolite-Catalyzed Friedel-Crafts Acylation
A greener alternative to the classical approach, this method utilizes solid acid catalysts like zeolites to improve selectivity and reduce environmental impact.
-
Procedure: In a typical procedure, 2-methoxynaphthalene is reacted with acetic anhydride in acetic acid as a solvent in the presence of a proton-type zeolite catalyst (e.g., H-MOR with a SiO₂/Al₂O₃ ratio of 200).[1] The reaction is carried out at elevated temperatures. This method has been reported to achieve a conversion of 82% with a selectivity of 86% for the desired 2-methoxy-6-acetylnaphthalene.[1] Another study reported a selectivity of up to 73% for the same product using a zeolite catalyst in a solvent-free single-pot reaction.[4]
Stage 2: Synthesis of this compound
Route 2A: Sodium Borohydride Reduction
This is a common and convenient laboratory-scale method for the reduction of ketones to alcohols.
-
General Procedure (adapted for 6-methoxy-2-acetonaphthone): 6-Methoxy-2-acetonaphthone is dissolved in a protic solvent such as methanol or ethanol. Sodium borohydride is then added portion-wise at a controlled temperature (e.g., in an ice bath) to manage the exothermic reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction is quenched, and the product is extracted, dried, and purified. While specific data for this substrate is limited, typical yields for the reduction of similar aromatic ketones are in the range of 60-70%.[2]
Route 2B: Catalytic Hydrogenation
This method is widely used in industrial settings for its efficiency and scalability.
-
General Procedure: 6-Methoxy-2-acetonaphthone is dissolved in a suitable solvent (e.g., ethanol, toluene) in a high-pressure reactor. A catalytic amount of a noble metal catalyst, typically palladium on a carbon support (Pd/C), is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the product is isolated from the solvent. While specific yields for this reaction were not found in the literature search, catalytic hydrogenations of aromatic ketones are generally high-yielding.
Visualizing the Synthesis Pathways
To better understand the relationships between the different synthetic routes, the following diagrams illustrate the logical workflow.
Caption: Overall synthetic workflow for this compound.
Caption: Comparison of Friedel-Crafts acylation routes.
Caption: Comparison of reduction routes for 6-methoxy-2-acetonaphthone.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process. For the initial Friedel-Crafts acylation, zeolite-catalyzed methods offer a more environmentally benign and highly selective alternative to the traditional aluminum chloride-catalyzed route, although the latter may provide a higher initial yield. The choice between these methods will likely depend on the specific requirements for purity, environmental impact, and cost-effectiveness.
For the subsequent reduction of the ketone intermediate, both sodium borohydride reduction and catalytic hydrogenation are viable options. Sodium borohydride offers simplicity and is well-suited for laboratory-scale synthesis. In contrast, catalytic hydrogenation is more amenable to large-scale industrial production, offering high yields and the potential for catalyst recycling. The selection of the reduction method will be guided by the scale of the synthesis, available equipment, and safety considerations. Further process optimization and direct comparative studies would be beneficial for a definitive selection of the most efficient and economical route for a specific application.
References
A Comparative Guide to 1-(6-Methoxy-2-naphthyl)ethanol and Other Naproxen Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(6-Methoxy-2-naphthyl)ethanol, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, with other related substances. Understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document summarizes key analytical data for the identification and quantification of these impurities, details the experimental protocols used, and discusses the importance of impurity control.
Introduction to Naproxen and Its Impurities
Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely used NSAID for the management of pain, inflammation, and fever.[1][2] Like any synthetically derived active pharmaceutical ingredient (API), Naproxen can contain impurities originating from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits for these impurities to ensure patient safety.[4][5]
This compound, also designated as Naproxen Impurity K by the European Pharmacopoeia, is a significant related substance that requires careful monitoring.[6][7] This guide will focus on the analytical comparison of this impurity with other known Naproxen-related compounds.
Comparative Analysis of Naproxen Impurities
The effective separation and quantification of Naproxen and its impurities are predominantly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC).[8] The selection of the stationary phase, mobile phase composition, and detector wavelength is crucial for achieving the desired resolution and sensitivity.
Below is a summary of common Naproxen impurities and their analytical characteristics.
Table 1: Comparison of Common Naproxen Impurities
| Impurity Name | EP/USP Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Relative Retention Time (RRT) vs. Naproxen |
| This compound | Impurity K | 77301-42-9 | C₁₃H₁₄O₂ | 202.25 | ~0.9[4] |
| 1-(6-Methoxy-2-naphthalenyl)ethanone | Impurity L | 3900-45-6 | C₁₃H₁₂O₂ | 200.23 | ~1.4[4] |
| 2-Bromo-6-methoxynaphthalene | Impurity N | 5111-65-9 | C₁₁H₉BrO | 237.10 | ~5.3[4] |
| O-Desmethylnaproxen | Impurity A | 52079-10-4 | C₁₃H₁₂O₃ | 216.23 | Not specified |
| (R)-Naproxen | Impurity G | 23979-41-1 | C₁₄H₁₄O₃ | 230.26 | Not specified |
| 6-Methoxy-2-naphthoic acid | - | 2471-70-7 | C₁₂H₁₀O₃ | 202.21 | Not specified |
| 2-Acetyl-6-methoxynaphthalene | - | 3900-45-6 | C₁₃H₁₂O₂ | 200.23 | Not specified |
Note: Relative Retention Times (RRTs) are highly dependent on the specific chromatographic conditions and should be considered as approximate values.
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of pharmaceutical impurities. Below are representative experimental protocols derived from published literature for the analysis of Naproxen and its related substances.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is based on the European Pharmacopoeia monograph for Naproxen and is suitable for the separation of several key impurities, including this compound.[4]
Chromatographic Conditions:
-
Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 3 µm particle size, 4.0 mm x 100 mm.[4]
-
Mobile Phase: A mixture of 42 volumes of acetonitrile (B52724) and 58 volumes of a 1.36 g/L solution of potassium dihydrogen phosphate, with the pH adjusted to 2.0 with phosphoric acid.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: 50 °C.[4]
-
Detection: UV spectrophotometer at 230 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Run Time: At least 1.5 times the retention time of Impurity N.[4]
System Suitability:
-
The resolution between the peaks for Impurity K and Naproxen should be a minimum of 2.2.[4]
Sample Preparation:
-
Test Solution: Dissolve 12 mg of the Naproxen substance in the mobile phase and dilute to 20 mL.
-
Reference Solution (for unspecified impurities): Dilute 1.0 mL of the Test Solution to 50.0 mL with the mobile phase, then dilute 1.0 mL of this solution to 20.0 mL with the mobile phase.
-
Reference Solution (for specified impurities K, L, and N): Prepare a solution containing known concentrations of the respective impurity reference standards.
Visualization of Analytical Workflow and Impurity Classification
To provide a clearer understanding of the processes involved in Naproxen impurity analysis, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Biological Activity of 1-(6-Methoxy-2-naphthyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the enantiomers of 1-(6-Methoxy-2-naphthyl)ethanol. This compound is primarily recognized as a key intermediate in the metabolism of the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900). While direct comparative studies on the individual biological activities of the (R)- and (S)-enantiomers of this compound are not extensively available in current literature, this guide will focus on its metabolic context, the established activity of its major downstream metabolite, and the standard experimental protocols used to evaluate such compounds.
Introduction to this compound
This compound is a chiral secondary alcohol that exists as two enantiomers: (R)-(+)-1-(6-methoxy-2-naphthyl)ethanol and (S)-(-)-1-(6-methoxy-2-naphthyl)ethanol. It is a known metabolite of the prodrug nabumetone, which is administered to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis. The therapeutic effects of nabumetone are primarily attributed to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of cyclooxygenase-2 (COX-2).
Metabolic Pathway of Nabumetone
Nabumetone undergoes extensive first-pass metabolism in the liver to form its active metabolite, 6-MNA. One of the key metabolic routes involves the reduction of nabumetone's ketone group to form the alcohol intermediate, this compound. This alcohol is subsequently oxidized to produce the active 6-MNA.[1][2] The urinary metabolites of nabumetone, which would include derivatives of this alcohol, have been reported to be weak inhibitors of cyclo-oxygenase.[3]
The following diagram illustrates the metabolic conversion of nabumetone to its active metabolite, 6-MNA, highlighting the role of this compound as an intermediate.
Caption: Metabolic pathway of Nabumetone.
Biological Activity of the Active Metabolite: 6-MNA
Table 1: Cyclooxygenase Inhibition by Nabumetone's Active Metabolite
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| 6-Methoxy-2-naphthylacetic acid (6-MNA) | COX-1 | ~10-20 | ~10-20 |
| COX-2 | ~0.5-1.0 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To determine the specific biological activity of the (R)- and (S)-enantiomers of this compound, a cyclooxygenase (COX) inhibition assay would be the standard method. The following provides a detailed methodology for a typical in vitro COX inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds ((R)- and (S)-1-(6-Methoxy-2-naphthyl)ethanol)
-
Control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplates
-
Microplate reader
-
Detection system (e.g., colorimetric, fluorometric, or EIA-based for prostaglandin (B15479496) E2)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the reaction buffer to the desired concentrations.
-
Prepare the enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compound or control inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Detection:
-
Incubate the plate for a specific time (e.g., 10 minutes) at the reaction temperature.
-
Stop the reaction using a suitable stopping reagent (e.g., a solution of stannous chloride).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The following diagram outlines the general workflow for a COX inhibition assay.
Caption: Experimental workflow for a COX inhibition assay.
Conclusion and Future Directions
While this compound is a known intermediate in the metabolic activation of nabumetone, there is a notable gap in the scientific literature regarding the specific biological activities of its individual (R)- and (S)-enantiomers. The primary anti-inflammatory and analgesic effects of nabumetone are well-established to be mediated by its downstream metabolite, 6-MNA, a potent and preferential COX-2 inhibitor.
Future research should focus on the stereoselective synthesis or resolution of the (R)- and (S)-enantiomers of this compound, followed by their individual evaluation in COX-1 and COX-2 inhibition assays. Such studies would provide valuable insights into the stereospecificity of this metabolic step and could reveal any intrinsic, albeit potentially weak, pharmacological activity of these alcohol intermediates. This would contribute to a more complete understanding of the overall pharmacological profile of nabumetone and its metabolites.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nabumetone, a new non-steroidal anti-inflammatory drug, on urinary prostaglandin excretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nabumetone [medbox.iiab.me]
A Spectroscopic Showdown: Unmasking the Chiral Twins, (R)- and (S)-1-(6-Methoxy-2-naphthyl)ethanol
A comprehensive guide for researchers and drug development professionals on the spectroscopic comparison of the enantiomers of 1-(6-Methoxy-2-naphthyl)ethanol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This guide provides a detailed analysis of the spectroscopic data that differentiates these chiral molecules, supported by experimental protocols and visualizations to aid in their identification and characterization.
The subtle yet critical difference between the (R)- and (S)-enantiomers of this compound lies in their three-dimensional arrangement, a property known as chirality. While they share the same chemical formula and connectivity, their mirrored structures can lead to vastly different pharmacological effects. Therefore, the ability to distinguish between these enantiomers is of paramount importance in pharmaceutical development. This guide focuses on the application of various spectroscopic techniques to achieve this differentiation.
Spectroscopic Data Comparison
The primary spectroscopic methods for characterizing and distinguishing between the (R)- and (S)-enantiomers of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). While NMR, IR, and MS data are identical for both enantiomers in an achiral environment, chiroptical methods and NMR with chiral resolving agents can effectively differentiate them.
| Spectroscopic Technique | (R)-1-(6-Methoxy-2-naphthyl)ethanol | (S)-1-(6-Methoxy-2-naphthyl)ethanol | Key Distinctions |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.74 – 7.71 (m, 3H), 7.47 (dd, J = 8.6, 1.6 Hz, 1H), 7.17 – 7.13 (m, 2H), 5.03 (q, J = 6.5 Hz, 1H), 3.92 (s, 3H), 1.95 (br s, 1H), 1.57 (d, J = 6.5 Hz, 3H)[1] | Identical to (R)-enantiomer in achiral solvent. | Spectra are indistinguishable without chiral additives. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.7, 141.0, 134.7, 129.4, 128.8, 127.2, 126.0, 123.9, 119.1, 105.7, 70.4, 55.3, 25.2 | Identical to (R)-enantiomer in achiral solvent. | Spectra are indistinguishable without chiral additives. |
| IR Spectroscopy (KBr) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds. | Identical to (R)-enantiomer. | Spectra are superimposable. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 202. Fragmentation pattern includes major peaks at m/z 187, 171, 159, and 128. | Identical to (R)-enantiomer. | Mass spectra are identical. |
| Optical Rotation | Positive (+) rotation. | Negative (-) rotation. | The sign of optical rotation is the primary distinguishing feature. |
| Circular Dichroism (CD) | Expected to show Cotton effects with opposite signs to the (S)-enantiomer. | Expected to show Cotton effects with opposite signs to the (R)-enantiomer. | Mirror-image CD spectra. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).
Sample Preparation:
-
Dissolve 5-10 mg of the analyte ((R)- or (S)-1-(6-Methoxy-2-naphthyl)ethanol) in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
To differentiate the enantiomers using NMR, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be added to the sample, which will induce diastereomeric interactions and result in separate signals for the (R) and (S) forms.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the analyte with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) (e.g., Agilent 7890B GC with 5977A MSD).
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 550
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Chiroptical Spectroscopy (Circular Dichroism)
Objective: To differentiate the enantiomers based on their differential absorption of circularly polarized light.
Instrumentation: Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500).
Sample Preparation:
-
Prepare a solution of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. The solvent should be transparent in the wavelength range of interest.
-
Use a quartz cuvette with a path length of 1 cm.
Data Acquisition:
-
Wavelength Range: 200 - 400 nm
-
Scanning Speed: 100 nm/min
-
Bandwidth: 1.0 nm
-
Data Pitch: 0.1 nm
-
Accumulations: 3
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR analysis and enantiomeric differentiation.
Caption: Workflow for NMR spectroscopic analysis.
References
A Comparative Guide to 1-(6-Methoxy-2-naphthyl)ethanol and Other Naproxen Impurity Reference Standards
For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Naproxen are critical for ensuring drug safety and efficacy. This guide provides a detailed characterization of the 1-(6-Methoxy-2-naphthyl)ethanol reference standard, also known as Naproxen Impurity K, and compares it with other key Naproxen impurities used as reference standards.
Characterization of this compound (Naproxen Impurity K)
This compound is a known process impurity and potential metabolite of Naproxen. As a reference standard, it is crucial for the development and validation of analytical methods to monitor the purity of Naproxen. High-quality, well-characterized reference standards are essential for accurate analytical measurements.
Comparison of Naproxen Impurity Reference Standards
The performance of a reference standard is primarily determined by its certified purity, identity, and the comprehensive characterization data provided by the supplier. Below is a comparison of this compound with other common Naproxen impurity reference standards. The data presented is compiled from various suppliers of pharmaceutical reference standards.
Table 1: Physicochemical Properties of Naproxen and Its Key Impurity Reference Standards
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Naproxen Impurity K , Naproxen Related Compound K | 77301-42-9 | C₁₃H₁₄O₂ | 202.25[1] |
| O-Desmethylnaproxen | Naproxen Impurity A | 52079-10-4 | C₁₃H₁₂O₃ | 216.23[1] |
| 1-(6-Methoxynaphthalen-2-yl)ethanone | Naproxen Impurity L, Naproxen Related Compound L | 3900-45-6 | C₁₃H₁₂O₂ | 200.24[1] |
| 2-Bromo-6-methoxynaphthalene | Naproxen Impurity N | 5111-65-9 | C₁₁H₉BrO | 237.09 |
| Naproxen | (S)-2-(6-methoxynaphthyl)propionic acid | 22204-53-1 | C₁₄H₁₄O₃ | 230.26 |
Table 2: Comparison of Typical Specifications for Naproxen Impurity Reference Standards
| Reference Standard | Typical Purity (by HPLC) | Analytical Techniques Provided in Certificate of Analysis |
| This compound (Impurity K) | ≥98%[2] | ¹H-NMR, Mass Spectrometry (MS), HPLC, Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA)[3] |
| O-Desmethylnaproxen (Impurity A) | ≥98% | ¹H-NMR, Mass Spectrometry (MS), HPLC |
| 1-(6-Methoxynaphthalen-2-yl)ethanone (Impurity L) | ≥98% | ¹H-NMR, Mass Spectrometry (MS), HPLC, Melting Point |
| 2-Bromo-6-methoxynaphthalene (Impurity N) | ≥98% | ¹H-NMR, Mass Spectrometry (MS), HPLC |
Experimental Protocols
Accurate quantification of impurities relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the analysis of Naproxen and its impurities.
HPLC Method for the Analysis of Naproxen and its Impurities
This protocol is a synthesis of commonly employed methods for the separation and quantification of Naproxen and its related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: YMC-ODS A Pack (250mm × 4.6mm, 5µm particle size) or equivalent C18 column[4].
-
Mobile Phase: A mixture of Acetonitrile (B52724) and 10 mM Ammonium acetate (B1210297) buffer (pH 3.8, adjusted with acetic acid) in a ratio of 550:450 (v/v)[4].
-
Flow Rate: 0.8 mL/min[4].
-
Detection Wavelength: 254 nm[4].
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Stock Solution: Prepare a stock solution of the this compound reference standard and other impurity standards in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Naproxen API or drug product in the diluent to a known concentration.
-
Spiked Sample Solution (for validation): Prepare by spiking the sample solution with known amounts of the impurity reference standards.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solutions to determine the retention times and response factors of each impurity.
-
Inject the sample solution to identify and quantify any impurities present.
-
Perform system suitability tests (e.g., resolution, tailing factor, and theoretical plates) to ensure the chromatographic system is performing adequately.
Visualizations
To aid in understanding the workflow, the following diagrams illustrate the characterization process of a reference standard and the analytical workflow for impurity profiling.
Caption: Workflow for the characterization of a reference standard.
Caption: Analytical workflow for Naproxen impurity profiling.
References
Stability Under Scrutiny: A Comparative Guide to 1-(6-Methoxy-2-naphthyl)ethanol and Related Naproxen Impurities
For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides a comparative analysis of the stability of 1-(6-Methoxy-2-naphthyl)ethanol, a significant photodegradation product and impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. The stability of this impurity, also known as Naproxen Impurity K, is compared with that of the parent drug and other related substances under various stress conditions. The information presented is synthesized from forced degradation studies and stability-indicating assay validations.
Comparative Stability Data
The stability of this compound is intrinsically linked to the degradation of Naproxen, primarily under photolytic conditions. The following tables summarize the outcomes of forced degradation studies on Naproxen and provide a comparative stability profile for Naproxen and its key impurities.
Table 1: Summary of Forced Degradation Studies of Naproxen
| Stress Condition | Reagents and Duration | Major Degradation Products Observed |
| Acid Hydrolysis | 2N HCl at 60°C for 15 minutes to 1M HCl at 85°C for 3 hours | Naproxen shows degradation.[1][2] |
| Base Hydrolysis | 5N NaOH at 60°C for 4 hours to 1M NaOH at 85°C for 3 hours | Naproxen is susceptible to degradation under basic conditions.[1][2] |
| Oxidative | 30% H₂O₂ for 2 hours to 1% H₂O₂ at room temperature | Significant degradation of Naproxen is observed.[1] |
| Thermal | 105°C for 24 hours | Naproxen is relatively stable, though some degradation can occur.[2] |
| Humidity | 90% RH at 25°C for 7 days | Naproxen is generally stable.[2] |
| Photolytic | UV light (254 nm) or exposure to 1.2 million lux hours | This compound and 2-acetyl-6-methoxynaphthalene (B28280) are the main products.[3] |
Table 2: Comparative Stability of Naproxen and Its Key Impurities
| Compound | Acidic Stability | Basic Stability | Oxidative Stability | Thermal Stability | Photostability |
| Naproxen | Degrades[1] | Degrades[1] | Degrades[1] | Generally Stable[4] | Unstable[1] |
| This compound (Impurity K) | Inferred Stable | Inferred Stable | Inferred Stable | Inferred Stable | Formed from Naproxen[3] |
| 2-acetyl-6-methoxynaphthalene | Inferred Stable | Inferred Stable | Inferred Stable | Inferred Stable | Formed from Naproxen |
| Naproxen Related Compound A (6-methoxy-2-naphthoic acid) | Inferred Stable | Inferred Stable | Inferred Stable | Inferred Stable | Not a primary photoproduct |
*Note: The stability of the impurities under these conditions is inferred from their absence as major degradation products in the forced degradation studies of Naproxen under the respective stress conditions. Direct stability testing data for the isolated impurities is limited in the reviewed literature.
Experimental Protocols
The following are representative experimental protocols for the forced degradation studies of Naproxen, which are crucial for understanding the formation and stability of this compound.
Photostability Testing
-
Procedure: A solution of Naproxen is exposed to a light source capable of emitting both ultraviolet and visible light. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and not less than 200 watt hours per square meter of near-ultraviolet radiation.[5] A control sample is kept in the dark to exclude thermal degradation.
-
Analysis: Samples are analyzed at appropriate time intervals by a stability-indicating HPLC method to quantify the parent drug and the formation of degradation products, including this compound.
Acid and Base Hydrolysis
-
Procedure: For acid hydrolysis, a solution of Naproxen is treated with an acid (e.g., 0.1 M to 1 M HCl) and heated (e.g., at 60°C or 80°C) for a specified period.[1] For base hydrolysis, a similar procedure is followed using a base (e.g., 0.1 M to 1 M NaOH).[1]
-
Analysis: After the specified time, the samples are neutralized and analyzed by HPLC to assess the extent of degradation.
Oxidative Degradation
-
Procedure: A solution of Naproxen is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3% to 30% H₂O₂), and maintained at room temperature or slightly elevated temperatures for a defined period.[1]
-
Analysis: The reaction is quenched if necessary, and the sample is analyzed by HPLC to determine the amount of remaining Naproxen and any degradation products formed.
Thermal Degradation
-
Procedure: A solid sample of Naproxen is exposed to high temperatures (e.g., 105°C) in a temperature-controlled oven for a set duration (e.g., 24 hours).[2]
-
Analysis: The sample is then dissolved in a suitable solvent and analyzed by HPLC.
Visualizing Degradation and Testing
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the degradation pathway of Naproxen and a typical experimental workflow for stability testing.
Caption: Degradation pathway of Naproxen under photolytic stress.
Caption: Experimental workflow for stability testing and impurity profiling.
References
Navigating Cross-Reactivity: The Case of 1-(6-Methoxy-2-naphthyl)ethanol in Naproxen Analysis
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of impurities in drug formulations is paramount for ensuring analytical accuracy and patient safety. This guide explores the cross-reactivity considerations for 1-(6-Methoxy-2-naphthyl)ethanol, a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952).
The Relationship Between Naproxen and this compound
This compound is recognized as "Naproxen Related Compound K" or "Naproxen Impurity K"[1][2]. It is a process impurity that can arise during the synthesis of naproxen. Due to its structural similarity to the parent drug, there is a theoretical potential for this impurity to cross-react in immunoassays designed to detect naproxen. However, stringent quality control of pharmaceutical products relies on highly specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify such impurities, thereby minimizing the risk of inaccurate measurements in therapeutic drug monitoring or quality assessment.
The diagram below illustrates the relationship between naproxen, its synthesis, the formation of impurities, and the quality control process.
Caption: Relationship between naproxen synthesis, impurity formation, and quality control.
Comparative Analysis of Analytical Methodologies
In the absence of direct cross-reactivity data from immunoassays, a comparison of the primary analytical method used for quality control, RP-HPLC, is presented. This method is designed to be highly specific and avoid the issue of cross-reactivity by physically separating the compounds of interest.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Immunoassay (e.g., ELISA) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Specific binding of an antibody to an antigen. |
| Specificity for Impurities | High. Can resolve and quantify structurally similar compounds like this compound from naproxen. | Variable. Prone to cross-reactivity from structurally related molecules, which can lead to false-positive or inaccurate results. |
| Application | Gold standard for quality control, purity testing, and stability studies of pharmaceuticals. | Primarily used for rapid screening and quantification in biological fluids; less common for impurity profiling in final drug products. |
| Data Output | Chromatogram showing distinct peaks for each compound with retention time and peak area for quantification. | A single signal (e.g., colorimetric, fluorescent) that is proportional to the concentration of the target analyte (and any cross-reactants). |
Experimental Protocols: A General Method for Impurity Profiling by HPLC
While specific parameters may vary, a general experimental protocol for the analysis of naproxen and its related substances, including this compound, by RP-HPLC is outlined below. This is a representative method based on common practices in the pharmaceutical industry[3][4].
Objective: To separate and quantify naproxen and its known impurities, including this compound, in a drug substance or product.
Materials and Reagents:
-
Naproxen reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 3.8)
-
Water (HPLC grade)
-
Acetic acid (for pH adjustment)
-
Sample of naproxen active pharmaceutical ingredient (API) or formulation
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: A C18 column (e.g., YMC-ODS A Pack, 250mm x 4.6mm, 5µm particle size) is often suitable[3].
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and ammonium acetate buffer. A common isocratic ratio is approximately 55:45 (v/v) acetonitrile:buffer[3].
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection Wavelength: 254 nm is a common wavelength for detecting naproxen and its related compounds[3][4].
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of naproxen and each known impurity (including this compound) in a suitable diluent (e.g., the mobile phase). Prepare a series of working standards by diluting the stock solutions to known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the naproxen API or powdered tablets in the diluent to achieve a target concentration.
-
System Suitability: Inject a system suitability solution (containing naproxen and key impurities) to verify the performance of the HPLC system (e.g., resolution, tailing factor, theoretical plates).
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Processing: Identify the peaks in the chromatograms based on their retention times compared to the standards. Quantify the impurities based on the area of their respective peaks relative to the area of the naproxen peak or a standard of the impurity itself.
Conceptual Workflow for a Cross-Reactivity Study
Should a cross-reactivity study for this compound in a naproxen immunoassay be undertaken, the following workflow would be typical.
Caption: A typical workflow for determining the cross-reactivity of a related compound in an immunoassay.
The percent cross-reactivity would be calculated using the formula: % Cross-Reactivity = (IC50 of Naproxen / IC50 of this compound) x 100
Where IC50 is the concentration of the analyte required to inhibit 50% of the signal in a competitive immunoassay.
References
Navigating the Therapeutic Landscape of 1-(6-Methoxy-2-naphthyl)ethanol Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a comprehensive comparative analysis of derivatives of 1-(6-Methoxy-2-naphthyl)ethanol, a core scaffold of the widely used nonsteroidal anti-inflammatory drug (NSAID), naproxen (B1676952). By examining structure-activity relationships and presenting key experimental data, this document aims to inform the rational design of next-generation anti-inflammatory and analgesic agents with improved efficacy and safety profiles.
The parent compound, this compound, serves as a crucial intermediate in the synthesis of naproxen. However, it is the derivatization of the ethanol (B145695) moiety into a propionic acid group that imbues the molecule with its potent anti-inflammatory properties. This activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This guide will delve into the performance of various derivatives, with a particular focus on modifications of the carboxylic acid group of naproxen, a strategy frequently employed to mitigate the gastrointestinal side effects associated with traditional NSAIDs.
Performance Comparison of Naproxen Derivatives
The therapeutic efficacy of naproxen and its derivatives is intrinsically linked to their ability to inhibit the COX-1 and COX-2 isoforms. While COX-2 is the primary target for anti-inflammatory action, inhibition of COX-1 can lead to undesirable gastrointestinal complications. The following table summarizes the in vitro inhibitory activity of naproxen and several of its derivatives against these enzymes, providing a clear comparison of their potency and selectivity.
| Derivative Name/Modification | Target Enzyme | IC50 (µM) | Key Findings |
| Naproxen | oCOX-1 | ~5.6 | Potent inhibitor of both COX-1 and COX-2.[1] |
| mCOX-2 | ~0.67 | Exhibits slightly higher potency for COX-2 over COX-1.[1] | |
| Naproxen Amino Acid Derivatives (General) | COX-2 | Varies | Introduction of an acidic fragment can increase binding interaction with COX-2.[2] |
| Thiourea Derivatives of Naproxen | COX-2 | >100 | Did not achieve 50% inhibition at concentrations up to 100 µM.[3][4] |
| 5-LOX | Varies (e.g., 0.30 µM for derivative 4) | Some derivatives show significant inhibition of 5-lipoxygenase, another inflammatory mediator.[4] | |
| p-Ethyl Naproxen Analog | mCOX-2 | 0.67 | Similar potency to naproxen for COX-2.[1] |
| oCOX-1 | >25 | Significantly reduced potency for COX-1, suggesting increased selectivity.[1] | |
| p-Methylthio Naproxen Analog | mCOX-2 | 0.77 | Similar potency to naproxen for COX-2.[1] |
| oCOX-1 | >25 | Markedly reduced potency for COX-1, indicating enhanced selectivity.[1] |
Structure-Activity Relationship (SAR) Insights
The development of effective and safer naproxen derivatives hinges on a clear understanding of its structure-activity relationship (SAR). Key takeaways from numerous studies include:
-
The Carboxylic Acid Group: While essential for the anti-inflammatory activity of naproxen, the free carboxylic acid group is also a primary contributor to gastrointestinal toxicity.[2][5] Masking this group through esterification or amide bond formation is a common strategy to develop prodrugs with improved gastric tolerability.[2]
-
Substitution at the 6-position: The methoxy (B1213986) group at the 6-position of the naphthalene (B1677914) ring is crucial for high potency. Small lipophilic groups at this position are generally favorable, while larger substituents tend to decrease activity.[6]
-
The Propionic Acid Side Chain: 2-Naphthylpropionic acid derivatives are more active than their acetic acid counterparts.[6] The (S)-enantiomer of naproxen is significantly more potent than the (R)-enantiomer.[6]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
Procedure:
-
Enzyme Preparation: Purified ovine COX-1 (oCOX-1) or murine COX-2 (mCOX-2) is prepared and stored at -80°C.
-
Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of the COX enzyme.
-
Arachidonic Acid Addition: After a short pre-incubation period, the substrate, arachidonic acid, is added to start the enzymatic reaction.
-
Reaction Termination: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C) and is then terminated by the addition of a solution of HCl.
-
Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated and reported as the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally to the rats at a specific dose. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, a subcutaneous injection of 0.1 mL of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the COX inhibition pathway and a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: Mechanism of action of this compound derivatives.
Caption: A typical workflow for the development of novel anti-inflammatory drugs.
References
- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Safety Operating Guide
Proper Disposal of 1-(6-Methoxy-2-naphthyl)ethanol: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 1-(6-Methoxy-2-naphthyl)ethanol (CAS No. 77301-42-9), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
The primary disposal route for this compound and its contaminated materials is through a designated hazardous waste program, managed by your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Hazard Profile and Disposal Considerations
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also recognized as potentially causing long-lasting harmful effects to aquatic life. Due to these hazards, it must be treated as a regulated hazardous waste.
| Property | Value | Source |
| CAS Number | 77301-42-9 | [2] |
| Molecular Formula | C₁₃H₁₄O₂ | [2] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [1] |
| Environmental Hazards | H413 (May cause long lasting harmful effects to aquatic life) | |
| Storage Class | 11 - Combustible Solids | |
| Solubility | Insoluble in water. Soluble in DMSO, acetone, dichloromethane, ethyl acetate. | [3] |
| Disposal Recommendation | Segregate as hazardous chemical waste. Do not dispose via drain or regular trash. | [4][5] |
Experimental Protocols: Waste Segregation and Disposal
The following step-by-step procedures must be followed for the disposal of this compound and associated waste streams.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Contaminated lab supplies, including weigh boats, filter paper, and bench protectors.
-
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container.
-
2. Waste Containerization:
-
Select a container that is chemically compatible with the waste. For this compound, which is often dissolved in organic solvents, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
The container must be in good condition, with a secure, leak-proof lid.[5]
-
Keep the container closed except when adding waste.[4]
3. Waste Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations.
-
A complete list of all chemical constituents in the container, including solvents, with their approximate percentages.
-
The accumulation start date.[4]
-
The relevant hazard pictograms (e.g., exclamation mark for acute toxicity, long-term environmental hazard symbol).
-
4. Storage and Disposal:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.
-
Once the container is full, or in accordance with your institution's specific time limits, arrange for pickup by your EHS department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. mtu.edu [mtu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 1-(6-Methoxy-2-naphthyl)ethanol
This guide provides comprehensive safety and logistical information for the handling and disposal of 1-(6-Methoxy-2-naphthyl)ethanol, a compound often used in research and as a pharmaceutical impurity standard.[1][2] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an acute toxicant if swallowed, inhaled, or in contact with skin, and may cause long-term adverse effects in the aquatic environment.[2] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirements | Additional Recommendations for High-Risk Tasks |
| Eye/Face Protection | Chemical splash goggles that provide a tight seal around the eyes.[3] | A face shield should be worn in conjunction with goggles when handling large quantities or if there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[3][5] Nitrile gloves are often preferred for their resistance to a variety of chemicals and good dexterity.[5][6] | For prolonged contact or handling of large volumes, consider double-gloving or using gloves with a longer breakthrough time. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A lab coat or chemical-resistant apron to prevent skin contact.[4][7] | For tasks with a high potential for splashing or dust generation, a chemical-resistant suit or coveralls should be worn.[4][8] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[4][7] | If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
| Foot Protection | Closed-toe shoes are required in all laboratory settings. | For handling larger quantities, chemical-resistant safety boots with protective toe caps (B75204) are recommended.[5] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize exposure risks and maintain the integrity of the compound.
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][7]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use non-sparking tools and equipment to prevent ignition sources.[7]
-
Ground and bond containers when transferring the material to prevent static discharge.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][7]
-
Wash hands thoroughly after handling the substance.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] The recommended storage temperature is between 2-8°C.[2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][7]
-
Store separately from incompatible materials, such as strong oxidizing agents.[4][7]
-
Protect containers from physical damage and inspect them regularly for leaks.[7]
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.[10] This container must be clearly labeled as "Hazardous Waste" and include the chemical name.[10]
-
Liquid Waste: Collect all unused solutions and liquid waste in a separate, clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
All waste containers must be kept tightly sealed when not in use.
-
Store waste containers in a designated, secure hazardous waste accumulation area.
-
-
Final Disposal:
References
- 1. This compound - CAS-Number 77301-42-9 - Order from Chemodex [chemodex.com]
- 2. (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol pharmaceutical impurity standard | 77301-42-9 [sigmaaldrich.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. dupont.com.sg [dupont.com.sg]
- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. static.igem.org [static.igem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
